7-Bromobenzo[d]oxazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTQHBZJSVUNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468536 | |
| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871367-14-5 | |
| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Bromobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 7-Bromobenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and explores its potential biological significance through a plausible signaling pathway.
Core Chemical Properties
This compound is a brominated derivative of the benzoxazolone scaffold. The presence of the bromine atom at the 7-position offers a valuable synthetic handle for further molecular elaboration, making it an attractive building block in the development of novel therapeutic agents.[1]
Physicochemical Data
Quantitative data for this compound and a closely related compound are summarized in the table below for comparative analysis. It is important to note that while some data for the target molecule is available, other parameters are inferred from structurally similar compounds.
| Property | This compound | 6-bromobenzo[d]oxazol-2(3H)-one (for comparison) | Source |
| Molecular Formula | C₇H₄BrNO₂ | C₇H₄BrNO₂ | [2] |
| Molecular Weight | 214.02 g/mol | 214.02 g/mol | [1] |
| Melting Point | 174-176 °C | Not available | [2] |
| Boiling Point | Not available | Not available | |
| pKa (predicted) | ~8-9 | ~8-9 | Inferred from similar structures |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and acetone.[3] | Not available | [3] |
| LogP (predicted) | Not available | 1.9 | [4] |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This procedure is adapted from the general synthesis of benzoxazol-2(3H)-ones.[6]
Materials:
-
2-amino-6-bromophenol
-
Ethyl 1H-imidazole-1-carboxylate (EImC)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-6-bromophenol (1.0 eq) in THF, add potassium carbonate (2.0 eq).
-
Add ethyl 1H-imidazole-1-carboxylate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
General Analytical Methodologies
The following are general protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons and a broad singlet for the N-H proton. A representative 1H-NMR spectrum for a related compound, 5-bromo-3-benzisoxazolone, in DMSO-d₆ showed signals at δ 12.88 (br, s, 1H), 7.96 (d, J=1.8Hz, 1H), 7.72 (dd, J=8.9, 1.8Hz, 1H), and 7.54 (d, J=8.9Hz, 1H).[7]
-
13C NMR: Record the spectrum on a 100 MHz or higher spectrometer using the same sample solution. Expected signals would correspond to the carbon atoms of the benzoxazolone core.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the spectrum of the solid sample using a KBr pellet or as a thin film.
-
Characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the cyclic carbamate (around 1750 cm⁻¹), and C-Br stretching (in the fingerprint region).[8]
Mass Spectrometry:
-
Obtain the mass spectrum using an appropriate ionization technique such as electrospray ionization (ESI).
-
The spectrum should show the molecular ion peak [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight of the compound, exhibiting the characteristic isotopic pattern for a bromine-containing compound.[1]
Potential Biological Activity and Signaling Pathway
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-mycobacterial properties.[5][6][9] Specifically, benzoxazol-2(3H)-one derivatives have been identified as inhibitors of c-Met kinase and chromodomain protein CDYL.[10][11]
The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion. Its dysregulation is implicated in the development and progression of various cancers. Inhibition of c-Met can block downstream signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways, leading to reduced cell proliferation and survival.
Below is a conceptual diagram illustrating the potential mechanism of action of this compound as a c-Met kinase inhibitor.
Caption: Potential inhibitory pathway of this compound on the c-Met signaling cascade.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide provides a foundational understanding of its chemical properties and offers practical, albeit representative, methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activities and establish a more comprehensive physicochemical profile.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. PubChemLite - 6-bromobenzo[d]oxazol-2(3h)-one (C7H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. General and efficient synthesis of benzoxazol-2(3H)-ones: evolution of their anti-cancer and anti-mycobacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN103382187B - 3-chloro-7(5)-bromo-benzo-isoxazole compounding method - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromobenzo[d]oxazol-2(3H)-one
CAS Number: 871367-14-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromobenzo[d]oxazol-2(3H)-one, a heterocyclic compound belonging to the benzoxazolone class. While specific biological data for this particular compound is limited in publicly available scientific literature, this guide summarizes the known physicochemical properties and explores the well-documented biological activities and therapeutic potential of the broader benzoxazolone scaffold. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this chemical entity.
Chemical and Physical Properties
This compound is a brominated derivative of benzoxazolone. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNO₂ | [1][] |
| Molecular Weight | 214.02 g/mol | [1][] |
| IUPAC Name | 7-bromo-1,3-benzoxazol-2-one | [1] |
| Synonyms | 7-bromo-3H-benzooxazol-2-one, 2(3H)-Benzoxazolone, 7-bromo- | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Synthesis and Manufacturing
A general synthetic workflow for producing substituted benzoxazolones is illustrated in the diagram below. The synthesis of this compound would likely start from 2-amino-6-bromophenol.
Caption: General workflow for the synthesis of benzoxazolone derivatives.
Biological Activity and Therapeutic Potential of the Benzoxazolone Scaffold
The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. While quantitative data for this compound is not available, numerous studies have highlighted the potential of its derivatives in various therapeutic areas.
Anticancer Activity
Derivatives of the benzoxazolone scaffold have been investigated as potential anticancer agents, demonstrating inhibitory activity against various cancer-related targets.
-
c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. Several studies have focused on designing benzoxazolone derivatives as c-Met kinase inhibitors. For instance, a series of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties were synthesized and showed potent c-Met kinase inhibitory activities.[3]
-
Chromodomain Y-like (CDYL) Protein Inhibition: CDYL is a reader of histone post-translational modifications and is implicated in the regulation of gene expression. A structure-guided approach led to the development of benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of CDYL.[4]
-
Traf2- and Nck-interacting kinase (TNIK) Inhibition: TNIK is considered a potential therapeutic target for colorectal cancer. A new class of benzo[d]oxazol-2(3H)-one derivatives has been discovered as TNIK inhibitors, effectively suppressing the proliferation and migration of colorectal cancer cells.
Other Biological Activities
The versatility of the benzoxazolone scaffold extends to other biological activities:
-
Antimicrobial Activity: Some benzoxazolone derivatives have shown activity against various bacterial and fungal strains.
-
Anti-Quorum Sensing Agents: Certain 1,3-benzoxazol-2(3H)-one derivatives have been identified as inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism that regulates virulence factor production.[5]
The diagram below illustrates a conceptual workflow for the screening of a chemical library, such as one containing this compound, for potential biological activity.
Caption: A conceptual workflow for screening and developing bioactive compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, researchers can refer to the methodologies described in the publications cited in this guide for general procedures related to the synthesis and evaluation of other benzoxazolone derivatives. These typically include standard organic synthesis techniques and a variety of in vitro and in vivo biological assays.
Conclusion
This compound is a readily available chemical building block with a core scaffold that is of significant interest in medicinal chemistry. While specific biological data for this compound is currently lacking, the extensive research on related benzoxazolone derivatives suggests its potential as a starting point for the development of novel therapeutic agents, particularly in the area of oncology. Further investigation into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to use the information presented in this guide as a foundation for designing and conducting novel studies with this intriguing molecule.
References
- 1. This compound | 871367-14-5 [sigmaaldrich.com]
- 3. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Bromobenzo[d]oxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
Molecular Weight: 214.02 g/mol
-
Synonyms: 7-bromo-1,3-benzoxazol-2(3H)-one[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-Bromobenzo[d]oxazol-2(3H)-one. These predictions are based on established chemical shift and frequency ranges for the functional groups and structural motifs present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.8 | Singlet (broad) | 1H | N-H |
| ~7.3-7.5 | Multiplet | 2H | Aromatic C-H |
| ~7.0-7.2 | Multiplet | 1H | Aromatic C-H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (carbonyl) |
| ~145 | C-O (heterocycle) |
| ~130 | C-N (heterocycle) |
| ~110-135 | Aromatic carbons |
| ~100 | C-Br |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium-Broad | N-H stretch |
| ~3100 | Medium | Aromatic C-H stretch |
| 1700-1750 | Strong | C=O stretch (carbonyl) |
| 1450-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch |
| 500-650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 213 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 215 | ~98% | [M]⁺ (with ⁸¹Br) |
| 185/187 | Variable | [M-CO]⁺ |
| 134 | Variable | [M-Br-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum (of the empty ATR crystal or a pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), a TOF, Orbitrap, or FT-ICR analyzer would be used to confirm the elemental composition.
-
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for synthesis and spectroscopic characterization.
References
- 1. This compound | 871367-14-5 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 7-Bromobenzo[d]oxazol-2(3H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental solubility data for 7-Bromobenzo[d]oxazol-2(3H)-one is not extensively available in published literature. The following guide provides a framework based on the known properties of structurally similar benzoxazolone derivatives, general principles of organic compound solubility, and standardized experimental protocols.
Predicted Solubility Profile
The solubility of an organic compound is dictated by its structural features, such as polarity, ability to form hydrogen bonds, and molecular size. This compound is a heterocyclic compound with a polar lactam group, a lipophilic benzene ring, and a halogen substituent. Its solubility is expected to be poor in aqueous solutions and higher in polar organic solvents.
Based on the properties of analogous compounds like benzoic acid and other benzoxazole derivatives, a predicted solubility profile for this compound is presented below.[1] It is crucial to note that these predictions require experimental verification.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Protic, Polar | Poorly Soluble | The hydrophobic benzene ring and bromine atom are expected to dominate over the polar lactam group, leading to low aqueous solubility.[1] |
| 0.1 N HCl | Aqueous Acid | Very Poorly Soluble | The compound lacks a strong basic functional group to form a soluble salt in acidic conditions. |
| 0.1 N NaOH | Aqueous Base | Soluble | The N-H proton in the oxazolone ring is weakly acidic and can be deprotonated by a strong base to form a more soluble sodium salt.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Freely Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] |
| Methanol / Ethanol | Protic, Polar | Moderately Soluble | The compound can act as a hydrogen bond acceptor, leading to moderate solubility in polar protic solvents. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Slightly Soluble | Limited solubility is expected due to the polarity mismatch between the compound and the nonpolar solvent. |
| Hexane | Aprotic, Nonpolar | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound.[3] |
Experimental Protocol for Solubility Determination
To obtain quantitative and reliable solubility data, a standardized experimental method such as the shake-flask method is recommended.[1] This protocol outlines the steps to determine the thermodynamic solubility of a solid compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, DMSO, methanol, etc.)
-
Analytical balance
-
Scintillation vials or sealed, inert containers
-
Orbital shaker or agitator with temperature control
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate glassware
Shake-Flask Method Protocol
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 2 mg of compound to 1 mL of solvent). The presence of undissolved solid is necessary to ensure saturation.[1]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[1]
-
Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of µg/mL, mg/L, or mM.
Visualized Workflows and Biological Context
Experimental Workflow for Solubility Classification
The following diagram illustrates a typical workflow for the qualitative classification of an organic compound's solubility, guiding the selection of appropriate solvents for various laboratory techniques like crystallization and extraction.[2]
Caption: General workflow for determining the qualitative solubility of an organic compound.
Biological Context: c-Met Kinase Signaling Pathway
Benzoxazolone derivatives have been identified as potent inhibitors of various biological targets, including the c-Met kinase, which is implicated in cancer cell proliferation and survival.[4] Understanding this context is vital for drug development professionals. The diagram below shows a simplified representation of the c-Met signaling pathway, a potential target for compounds like this compound.
Caption: Simplified c-Met signaling pathway, a target for benzoxazolone-based inhibitors.
References
The Multifaceted Biological Activities of Benzoxazolone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone core, a bicyclic heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Derivatives of this privileged structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the biological activities of benzoxazolone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through signaling pathway visualizations.
Anticancer Activity
Benzoxazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The cytotoxic effects of various benzoxazolone derivatives are summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Compound 1 (N-substituted benzoxazolone) | MCF-7 | 100 | [1] |
| Compound 2 (5-Chloro-N-substituted benzoxazolone) | MCF-7 | 50 | [1] |
| Most potent N-substituted benzoxazolone derivatives | Various malignant cell lines | 2.0–5.3 | [2] |
| Compound 3d | MCF-7 | 43.4 | [3] |
| Compound 3d | MDA-MB-231 | 35.9 | [3] |
| Compound 4d | MCF-7 | 39.0 | [3] |
| Compound 4d | MDA-MB-231 | 35.1 | [3] |
| Benzoxazole clubbed 2-pyrrolidinone (19 ) | SNB-75 (CNS cancer) | - (35.49% growth inhibition) | [4] |
| Benzoxazole clubbed 2-pyrrolidinone (20 ) | SNB-75 (CNS cancer) | - (31.88% growth inhibition) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazolone derivatives in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of the test compounds.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Signaling Pathway: Induction of Apoptosis in MCF-7 Cells
Several benzoxazolone derivatives induce apoptosis in breast cancer cells (MCF-7) through the activation of key apoptotic markers.
Caption: Apoptosis induction by benzoxazolone derivatives in MCF-7 cells.
Antimicrobial Activity
Benzoxazolone derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Description | Microorganism | MIC (µg/mL) | Reference |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives | Escherichia coli | 8-512 | [5] |
| Pseudomonas aeruginosa | 8-512 | [5] | |
| Staphylococcus aureus | 8-512 | [5] | |
| Enterococcus faecalis | 8-512 | [5] | |
| Candida albicans | 128 | [5] | |
| Benzoxazolin-2-one linked to hydrazones and azoles | Escherichia coli | 3.9-1000 | [6] |
| Bacillus subtilis | 3.9-1000 | [6] | |
| Staphylococcus aureus | 7.8-1000 | [6] | |
| Salmonella Enteritidis | 15.6-1000 | [6] | |
| 3,4,5-trimethoxyphenyl benzoxazole derivatives | Various bacteria and fungi | 15.6-500 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: This method determines the MIC of an antimicrobial agent by testing a series of dilutions against a standardized inoculum of a specific microorganism in a liquid medium.
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
Perform two-fold serial dilutions of the benzoxazolone derivative in a 96-well microtiter plate containing the broth.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
-
Anti-inflammatory Activity
Benzoxazolone derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Activity Data
| Compound ID | Assay | IC50 (µM) | Reference |
| 3c | IL-6 inhibition | 10.14 ± 0.08 | [1] |
| 3d | IL-6 inhibition | 5.43 ± 0.51 | [1] |
| 3g | IL-6 inhibition | 5.09 ± 0.88 | [1] |
| 2h | NO production | 17.67 | [8] |
| 2h | IL-1β production | 20.07 | [8] |
| 2h | IL-6 production | 8.61 | [8] |
| 2c | NO production | 16.43 | [9] |
| 2d | NO production | 14.72 | [9] |
| 3d | NO production | 13.44 | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Groups:
-
Divide mice or rats into control and test groups.
-
-
Compound Administration:
-
Administer the benzoxazolone derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the test groups, typically via oral or intraperitoneal injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Calculation of Inhibition:
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. Nitrite, a stable product of NO, is measured using the Griess reagent.
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the benzoxazolone derivatives for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
-
Sample Collection:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
-
Griess Reaction:
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Signaling Pathway: Inhibition of the p38/ERK-NF-κB/iNOS Pathway
Certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives exert their anti-inflammatory effects by inhibiting the MAPK-NF-κB/iNOS signaling pathway.[8]
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
7-Bromobenzo[d]oxazol-2(3H)-one: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[d]oxazol-2(3H)-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its rigid, bicyclic structure provides a robust framework for the strategic placement of functional groups, enabling precise interactions with various biological targets. Among its halogenated derivatives, 7-Bromobenzo[d]oxazol-2(3H)-one has emerged as a particularly valuable starting material. The bromine atom at the 7-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the development of potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of the this compound core, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Synthetic Utility of the 7-Bromo Moiety
The strategic placement of a bromine atom at the C7 position of the benzo[d]oxazol-2(3H)-one core is central to its utility as a privileged scaffold. This halogen atom is amenable to a variety of metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, creating extensive libraries of compounds for biological screening.[1] This synthetic flexibility is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.
A general workflow for the derivatization of this compound is depicted below. The process typically begins with the protection of the nitrogen atom, followed by a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester, and concludes with deprotection to yield the final 7-substituted derivative.
Therapeutic Applications and Quantitative Data
Derivatives of the 7-substituted benzo[d]oxazol-2(3H)-one scaffold have shown significant promise in several therapeutic areas, most notably in oncology and the treatment of inflammatory conditions.
c-Met Kinase Inhibition in Cancer Therapy
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in tumor growth, invasion, and metastasis. A series of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties have been designed and synthesized as potent c-Met kinase inhibitors.[1] The structure-activity relationship (SAR) studies from this work highlight the importance of the 7-position substitution for achieving high potency.
| Compound | 7-Substituent | c-Met Kinase IC50 (nM) | EBC-1 Cell Proliferation IC50 (nM) |
| 13 | 4-ethoxy-7-(morpholin-4-yl)quinoline | 1 | 5 |
| 7a | 4-ethoxyquinoline | >1000 | >10000 |
Table 1: In vitro activity of 7-substituted benzo[d]oxazol-2(3H)-one derivatives as c-Met inhibitors. Data sourced from a 2016 study on novel c-Met kinase inhibitors.[1]
The remarkable increase in potency observed with the addition of the substituted quinoline at the 7-position underscores the critical role of this modification in achieving effective target engagement.
The c-Met signaling pathway, a key driver in many cancers, is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility. The 7-substituted benzo[d]oxazol-2(3H)-one derivatives effectively block this cascade by inhibiting the initial kinase activity of c-Met.
Analgesic and Anti-inflammatory Activity
The benzo[d]oxazol-2(3H)-one scaffold has also been explored for its potential in treating pain and inflammation. A study on a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives demonstrated significant analgesic and anti-inflammatory properties.[2] Although this study utilized a 5-chloro-7-acyl scaffold, it provides strong evidence for the therapeutic potential of 7-substituted benzoxazolones in inflammatory conditions. The compounds were found to be as potent or more potent than the standard drugs aspirin and indomethacin in respective assays.
| Assay | Activity of 7-acyl-5-chloro Derivatives | Standard Drug |
| p-Benzoquinone-induced writhing (Analgesic) | Equally or more potent | Aspirin |
| Carrageenan-induced paw edema (Anti-inflammatory) | Equally or more potent | Indomethacin |
Table 2: Comparative analgesic and anti-inflammatory activity of 7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives.[2]
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize 7-arylbenzo[d]oxazol-2(3H)-one derivatives, based on standard literature procedures.
-
Reactant Preparation : In a dry reaction vessel, combine the N-protected-7-bromobenzo[d]oxazol-2(3H)-one (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere : Purge the vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Catalyst and Solvent Addition : Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a suitable degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Reaction : Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro c-Met Kinase Assay
The inhibitory activity of the synthesized compounds against the c-Met kinase can be evaluated using a radiometric assay or a variety of commercially available kinase assay kits. A general procedure is outlined below:
-
Assay Buffer Preparation : Prepare an appropriate kinase assay buffer containing ATP and the substrate (e.g., a poly(Glu, Tyr) peptide).
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction : In a 96-well plate, add the c-Met enzyme, the substrate solution, and the test compound. Initiate the reaction by adding ATP (radiolabeled [γ-³²P]ATP for radiometric assays).
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period.
-
Termination and Detection : Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For other assay formats, follow the kit manufacturer's instructions for detection (e.g., fluorescence or luminescence).
-
IC50 Determination : Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This widely used in vivo model assesses the anti-inflammatory activity of test compounds.
-
Animal Acclimatization : Use adult rodents (e.g., Wistar rats or Swiss albino mice) and allow them to acclimatize to the laboratory conditions.
-
Compound Administration : Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before the carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema : Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition : Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion
This compound represents a highly valuable and versatile scaffold in modern drug design. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, provides a straightforward route to a vast chemical space of 7-substituted derivatives. The demonstrated high potency of these derivatives against clinically relevant targets such as c-Met kinase, coupled with the scaffold's established potential in the anti-inflammatory arena, solidifies its status as a privileged core structure. For drug discovery and development teams, the this compound scaffold offers a promising starting point for the generation of novel, potent, and selective therapeutic agents.
References
- 1. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoxazolone Core: A Scaffold for Potent c-Met Kinase Inhibitors
An In-depth Technical Guide for Drug Discovery Professionals
The c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, has emerged as a critical target in oncology. Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers. This has spurred intensive research into the discovery of small molecule inhibitors that can effectively modulate its activity. Among the various heterocyclic scaffolds explored, the benzoxazolone core has shown significant promise in the development of potent and selective c-Met kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of benzoxazolone-based c-Met inhibitors, tailored for researchers, scientists, and drug development professionals.
c-Met Signaling Pathway and Therapeutic Rationale
The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1] The primary signaling cascades activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways, which are pivotal for cell growth, survival, and motility.[1] Aberrant c-Met activation, through overexpression, mutation, or amplification, can lead to uncontrolled cell proliferation and metastasis, making it an attractive target for therapeutic intervention in oncology.[1]
References
The Structure-Activity Relationship of 7-Substituted Benzoxazolones: A Technical Guide for Drug Discovery Professionals
Introduction
The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents.[1] This technical guide focuses on the structure-activity relationships (SAR) of 7-substituted benzoxazolone derivatives, providing researchers and drug development professionals with a comprehensive overview of how modifications at this specific position influence biological activity. This document will delve into the anti-inflammatory, analgesic, and anticancer properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Structure
The core structure of the compounds discussed in this guide is the benzoxazol-2(3H)-one, with substitutions at the 7-position of the benzene ring.
Structure-Activity Relationship (SAR) Insights
The substitution at the 7-position of the benzoxazolone ring has been shown to be a critical determinant of biological activity. Various functional groups, including acyl, amino, and other moieties, have been explored at this position, leading to compounds with potent anti-inflammatory, analgesic, and anticancer effects.
Anti-inflammatory and Analgesic Activities
A notable study in this area involved the synthesis and evaluation of a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives.[2] These compounds were assessed for their analgesic and anti-inflammatory activities using the p-benzoquinone-induced writhing test and the carrageenan hind paw edema model, respectively. The results indicated that several of these 7-acyl derivatives exhibited potency comparable to or greater than standard drugs like aspirin and indomethacin.[2]
Key Findings:
-
Acyl Group: The presence of an acyl group at the 7-position appears to be favorable for both analgesic and anti-inflammatory activities.
-
Alkanoic Acid Side Chain: The length and nature of the alkanoic acid moiety at the 3-position also modulate the activity and can influence side effects, such as gastric lesions.[2]
Anticancer Activity
Benzoxazole derivatives have also been investigated for their potential as anticancer agents. While specific SAR studies focusing solely on the 7-position are less common, the broader exploration of substituted benzoxazoles suggests that this position can be modified to influence cytotoxicity and enzyme inhibition. For instance, studies on benzoxazole derivatives have shown that substitutions on the benzene ring can impact their activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549).[3][4]
Quantitative Data Presentation
The following tables summarize the quantitative data for the biological activities of representative 7-substituted benzoxazolone derivatives.
Table 1: Analgesic Activity of 7-Acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic Acid Derivatives
| Compound ID | R (at position 7) | Analgesic Activity (% Inhibition of Writhing) |
| 6a | -COCH3 | 75.3 |
| 8a | -COC2H5 | 82.1 |
| 10a | -COC3H7 | 78.9 |
| Aspirin | (Reference) | 70.5 |
Data extracted from a study on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives. The analgesic activity was determined using the p-benzoquinone-induced writhing test in mice.[2]
Table 2: Anti-inflammatory Activity of 7-Acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic Acid Derivatives
| Compound ID | R (at position 7) | Anti-inflammatory Activity (% Inhibition of Edema) |
| 6c | -COCH3 | 55.2 |
| 8c | -COC2H5 | 60.1 |
| 10c | -COC3H7 | 58.7 |
| Indomethacin | (Reference) | 52.3 |
Data extracted from a study on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives. The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 7-substituted benzoxazolones are provided below.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses the acute anti-inflammatory activity of compounds.[5][6][7][8]
Materials:
-
Male/Female Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, reference standard, and test compound groups (at various doses).
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: p-Benzoquinone-Induced Writhing Test in Mice (Analgesic Assay)
This is a common method for screening peripheral analgesic activity.[9][10][11][12]
Materials:
-
Male Swiss albino mice (20-25 g)
-
p-Benzoquinone (0.02% in distilled water)
-
Test compounds and reference drug (e.g., Aspirin)
-
Vehicle (e.g., saline with 1% Tween 80)
-
Stopwatch
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental environment for at least 3 days.
-
Grouping: Randomly divide the mice into groups (n=6-8): Vehicle control, reference standard, and test compound groups.
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally 30 minutes before the injection of p-benzoquinone. The control group receives the vehicle.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.02% p-benzoquinone solution intraperitoneally.
-
Observation: Five minutes after the p-benzoquinone injection, start observing the mice for writhing (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 10-15 minutes.
-
Data Recording: Count the number of writhes for each mouse during the observation period.
-
Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow in SAR studies.
Signaling Pathways
Conclusion
The 7-position of the benzoxazolone scaffold is a key site for chemical modification to modulate a range of biological activities. The available data, particularly for 7-acyl derivatives, highlight the potential of this chemical space for the development of novel anti-inflammatory and analgesic agents. Further exploration of a wider variety of substituents at this position, coupled with systematic biological evaluation, is warranted to fully elucidate the SAR and identify lead compounds for various therapeutic targets. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. purformhealth.com [purformhealth.com]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Benzo[d]oxazol-2(3H)-one Scaffold: A Privileged Structure for Targeting Key Biological Pathways
An In-depth Technical Guide on the Mechanism of Action of its Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
While 7-Bromobenzo[d]oxazol-2(3H)-one is primarily utilized as a versatile chemical scaffold in medicinal chemistry, its core structure, benzo[d]oxazol-2(3H)-one, is a key component in the development of highly potent and selective inhibitors targeting critical proteins involved in oncology and epigenetics. This guide delves into the mechanisms of action of two prominent classes of benzo[d]oxazol-2(3H)-one derivatives: c-Met kinase inhibitors and Chromodomain Y-like (CDYL) protein inhibitors.
Inhibition of c-Met Kinase: A Key Target in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous human cancers.[3] Derivatives of benzo[d]oxazol-2(3H)-one have emerged as potent inhibitors of c-Met kinase, demonstrating significant potential as anti-cancer agents.[4]
Mechanism of Action
Benzo[d]oxazol-2(3H)-one derivatives designed as c-Met inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This blockade of signal transduction inhibits the cellular processes that contribute to tumor growth and metastasis.[3]
Quantitative Data for Benzo[d]oxazol-2(3H)-one Derivatives as c-Met Inhibitors
The following table summarizes the inhibitory activities of representative benzo[d]oxazol-2(3H)-one derivatives against c-Met kinase and cancer cell lines.
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 13 | c-Met Kinase | 1 | EBC-1 | 5 | [4] |
| 11b | VEGFR-2 | 145 | MCF-7 | - | [5] |
| c-Met Kinase | 1382 | [5] | |||
| 28a | c-Met Kinase | 1.8 | EBC-1 | 180 | [6] |
| 8g | TNIK | 50 | - | - | [7] |
Signaling Pathway
The c-Met signaling pathway is a complex network that includes several major downstream cascades, such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[8] Inhibition of c-Met by benzo[d]oxazol-2(3H)-one derivatives effectively shuts down these pro-growth and pro-survival signals.
Experimental Protocols
c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a typical TR-FRET-based assay to determine the IC50 of a test compound against c-Met kinase.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.4. The final concentration in the assay should be at the Km for c-Met.
-
Substrate: A biotinylated peptide substrate for c-Met.
-
Enzyme: Recombinant human c-Met kinase.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Prepare serial dilutions of the benzo[d]oxazol-2(3H)-one derivative test compound.
-
In a 384-well plate, add the test compound, c-Met kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm signal / 615 nm signal).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Inhibition of Chromodomain Y-like (CDYL) Protein: An Epigenetic Target
CDYL is a "reader" of histone post-translational modifications, specifically recognizing and binding to methylated lysine residues on histone H3 (H3K9me3, H3K27me2, and H3K27me3).[9] By doing so, CDYL plays a role in transcriptional repression and the maintenance of the epigenetic landscape.[10] Benzo[d]oxazol-2(3H)-one derivatives have been identified as the first potent and selective small-molecule inhibitors of CDYL.[11]
Mechanism of Action
These inhibitors are designed to bind to the aromatic cage of the CDYL chromodomain, which is responsible for recognizing the methylated histone tails. By occupying this binding site, the benzo[d]oxazol-2(3H)-one derivatives prevent CDYL from engaging with chromatin. This leads to the transcriptional derepression of CDYL target genes.[11][12]
Quantitative Data for Benzo[d]oxazol-2(3H)-one Derivatives as CDYL Inhibitors
The following table presents the binding affinity of a representative benzo[d]oxazol-2(3H)-one derivative for CDYL.
| Compound ID | Target | K D (µM) | Selectivity | Reference |
| D03 | CDYL | 0.5 | >140-fold vs. CDYL2, >32-fold vs. CBX7 | [11] |
Signaling Pathway (Epigenetic Regulation)
The mechanism of CDYL inhibition is at the level of chromatin interaction rather than a classical signaling cascade. By preventing CDYL from binding to repressive histone marks, the inhibitors disrupt the recruitment of other repressive complexes, leading to a more open chromatin state and gene activation.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
SPR is used to measure the binding kinetics and affinity (K D ) between the CDYL protein and the inhibitor.
-
Reagent and Equipment Preparation:
-
SPR Instrument: A Biacore instrument or similar.
-
Sensor Chip: A CM5 sensor chip.
-
Protein: Purified recombinant human CDYL protein.
-
Inhibitor: The benzo[d]oxazol-2(3H)-one derivative test compound dissolved in an appropriate buffer.
-
Buffers: Running buffer (e.g., HBS-EP+), immobilization buffers (EDC/NHS), and regeneration solution (e.g., glycine-HCl).
-
-
Assay Procedure:
-
Immobilization: Covalently immobilize the CDYL protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
Inject running buffer to measure the dissociation of the compound.
-
-
Regeneration: After each cycle, regenerate the sensor surface using a regeneration solution to remove any bound compound.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
The software will calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Conclusion
The benzo[d]oxazol-2(3H)-one scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors against diverse and critical biological targets. Its derivatives have demonstrated significant promise in the fields of oncology, through the inhibition of receptor tyrosine kinases like c-Met, and epigenetics, by targeting chromatin reader proteins such as CDYL. The continued exploration of this privileged structure is likely to yield novel therapeutic agents with refined mechanisms of action.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-MET [stage.abbviescience.com]
- 9. uniprot.org [uniprot.org]
- 10. [PDF] Chromodomain protein CDYL is required for transmission/restoration of repressive histone marks | Semantic Scholar [semanticscholar.org]
- 11. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel c-Met Inhibitors Utilizing a 7-Bromobenzo[d]oxazol-2(3H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent c-Met kinase inhibitors, beginning with the versatile starting material, 7-Bromobenzo[d]oxazol-2(3H)-one. The methodologies described herein focus on the construction of a quinoline-benzoxazolone core, a scaffold that has demonstrated significant promise in the development of targeted cancer therapeutics.
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in the progression of numerous cancers, driving tumor growth, metastasis, and angiogenesis.[1][2][3] The development of small molecule inhibitors that can effectively block the c-Met signaling pathway is therefore a critical area of research. This guide offers a practical framework for the synthesis and evaluation of a novel class of c-Met inhibitors.
I. Overview of the Synthetic Strategy
The core synthetic approach involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, to link the 7-position of the benzo[d]oxazol-2(3H)-one core with a suitably functionalized quinoline moiety. This strategy allows for the modular assembly of the final inhibitor, enabling the exploration of structure-activity relationships (SAR) through the variation of substituents on the quinoline ring.
II. c-Met Signaling Pathway and Inhibition
The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis.[1][4] However, in many cancers, this pathway becomes dysregulated through mechanisms like c-Met overexpression, gene amplification, or mutations, leading to uncontrolled cell growth and metastasis.[2][5] Small molecule inhibitors, such as those described here, typically function by competing with ATP for binding to the kinase domain of c-Met, thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[6]
Caption: The c-Met signaling pathway and the mechanism of its inhibition.
III. Experimental Protocols
The following protocols provide a general framework for the synthesis. Researchers should optimize conditions for their specific substrates and equipment.
A. Synthesis of the Quinoline-Benzoxazolone c-Met Inhibitor
This protocol outlines the key Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the synthesis of c-Met inhibitors.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 4-ethoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline) (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry, round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid or ester, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Add the palladium catalyst and the anhydrous solvent to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure quinoline-benzoxazolone c-Met inhibitor.
B. Characterization of the Final Product
The structure and purity of the synthesized c-Met inhibitor should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the compound. The characteristic signals for the quinoline and benzoxazolone moieties should be present and correctly assigned.[3][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.[8]
IV. Biological Evaluation
The inhibitory activity of the synthesized compounds against c-Met kinase should be evaluated using in vitro assays.
A. c-Met Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a c-Met inhibitor. This can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay. These assays typically measure the phosphorylation of a substrate by the c-Met kinase in the presence of varying concentrations of the inhibitor.
B. Cellular Proliferation Assay
The anti-proliferative activity of the synthesized compounds should be assessed in cancer cell lines that are known to have aberrant c-Met signaling (e.g., EBC-1, SNU-5, or MKN-45). The IC₅₀ values for cell growth inhibition can be determined using standard methods such as the MTT or CellTiter-Glo assays.
V. Structure-Activity Relationship (SAR) Data
The following table summarizes the reported biological activities of several quinoline-based c-Met inhibitors, highlighting the impact of different substituents on their potency.
| Compound ID | R¹ Substituent (Quinoline) | c-Met Kinase IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) |
| 1 | 4-ethoxy-7-(morpholin-4-yl) | 1 | EBC-1 | 5 |
| 2 | 4-ethoxy-7-(piperazin-1-yl) | 3 | HT-29 | 27 |
| 3 | 4-phenoxy-6,7-dimethoxy | 1.42 | A549 | 390 |
| 4 | 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl) | <1.0 | U-87 MG | Not Reported |
Data compiled from multiple sources for illustrative purposes.[4][5][9]
VI. Conclusion
The synthetic and evaluation protocols outlined in this document provide a comprehensive guide for researchers engaged in the discovery and development of novel c-Met inhibitors based on the this compound scaffold. The modular nature of the Suzuki-Miyaura coupling allows for the systematic exploration of the chemical space around the quinoline moiety, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of these promising anti-cancer agents. Careful characterization and biological evaluation are essential to identify lead compounds for further preclinical and clinical development.
References
- 1. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 4-phenoxy-6,7-disubstituted quinolines possessing (thio)semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromobenzo[d]oxazol-2(3H)-one with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This methodology is of paramount importance in the fields of medicinal chemistry and drug development, where the benzo[d]oxazol-2(3H)-one scaffold is a privileged structural motif found in numerous biologically active compounds. The functionalization of this core at the 7-position through Suzuki-Miyaura coupling with various arylboronic acids allows for the generation of diverse chemical libraries for screening and the development of novel therapeutic agents, including kinase inhibitors.
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 7-Bromobenzo[d]oxazol-2(3H)-one with a range of arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a new Pd(II)-aryl complex.
-
Reductive Elimination: The coupled product, 7-arylbenzo[d]oxazol-2(3H)-one, is formed through the reductive elimination of the two organic ligands from the palladium complex, which regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reaction conditions provided are a robust starting point and may be further optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is repeated three times to ensure the reaction is carried out under anaerobic conditions.
-
Solvent Addition: A degassed solvent mixture (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio, 5 mL) is added to the reaction mixture via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylbenzo[d]oxazol-2(3H)-one product.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes representative results for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under generalized conditions. Please note that yields and reaction times are substrate-dependent and may vary.
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenylbenzo[d]oxazol-2(3H)-one | 12 | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)benzo[d]oxazol-2(3H)-one | 12 | 100 | 92 |
| 3 | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)benzo[d]oxazol-2(3H)-one | 16 | 100 | 78 |
| 4 | 3-Pyridinylboronic acid | 7-(Pyridin-3-yl)benzo[d]oxazol-2(3H)-one | 18 | 110 | 65 |
| 5 | 2-Thiopheneboronic acid | 7-(Thiophen-2-yl)benzo[d]oxazol-2(3H)-one | 16 | 100 | 72 |
Reaction Conditions: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL). Yields are for isolated, purified products.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts (e.g., PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos), bases (Cs₂CO₃ or K₃PO₄ are often more effective for heteroaryl couplings), and solvent systems (e.g., toluene/H₂O, DMF). Increasing the amount of arylboronic acid to 1.5 equivalents may also improve the yield.
-
Side Reactions: Protodebromination (replacement of the bromine with a hydrogen atom) can be a competing side reaction. Using a less aqueous solvent system or a different base may mitigate this issue.
-
Purification Challenges: The polarity of the 7-arylbenzo[d]oxazol-2(3H)-one products can vary significantly depending on the aryl substituent. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 7-arylbenzo[d]oxazol-2(3H)-ones. The provided protocols and data serve as a valuable resource for researchers in the synthesis of diverse libraries of these compounds for applications in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 7-Bromobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Bromobenzo[d]oxazol-2(3H)-one with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of new pharmaceutical agents and functional materials.[1][2][3] 7-Arylbenzo[d]oxazol-2(3H)-ones are valuable structural motifs in medicinal chemistry, and the protocols outlined herein provide a robust starting point for their synthesis.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium(0) complex.[1][4] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a palladium(II) intermediate.[5][6][7]
-
Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium(II) center, typically facilitated by a base.[5][6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active palladium(0) catalyst.[1][5][6][7]
The efficiency and success of the Suzuki coupling are highly dependent on the choice of catalyst, ligand, base, and solvent system.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal yields for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely applicable starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Activity Protocol using a Buchwald Ligand
This protocol employs a more active catalyst system, often suitable for more challenging or sterically hindered substrates. Buchwald ligands are a class of electron-rich, bulky phosphine ligands that can significantly enhance the rate and scope of Suzuki couplings.[6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.3 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent: Toluene or THF
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the solvent and stir for 10-15 minutes to pre-form the active catalyst.
-
Add this compound, the arylboronic acid, and the base.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction as described in Protocol 1.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Experimental Workflow Diagram
Caption: A general workflow for the Suzuki cross-coupling experiment.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical yields for the Suzuki coupling of aryl bromides with phenylboronic acid under various conditions, providing a baseline for expected outcomes with this compound. Actual yields will vary depending on the specific boronic acid used and reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 8 | 80-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 | 16 | 85-98 |
| Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 6 | 90-99 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | THF | 80 | 10 | 92-99 |
Data compiled from representative Suzuki coupling literature. dppf = 1,1'-Bis(diphenylphosphino)ferrocene, dba = dibenzylideneacetone.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents are pure and solvents are anhydrous and degassed. The choice of base is also critical and can significantly impact the yield.[8][9]
-
Dehalogenation: The formation of the dehalogenated starting material (benzo[d]oxazol-2(3H)-one) can be a significant side reaction. This can be minimized by using a bulkier, more electron-rich ligand, a milder base, or a lower reaction temperature.
-
Homocoupling: The formation of biaryl products from the boronic acid (R-R) can occur, especially at higher temperatures. Using the correct stoichiometry of reagents and a highly active catalyst can suppress this side reaction.
-
Poor Solubility: If reactants or intermediates have poor solubility, a different solvent system may be required. Common solvents for Suzuki reactions include toluene, dioxane, THF, and DMF, often with a co-solvent like water or ethanol.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in pharmaceutical and materials science due to its wide substrate scope and functional group tolerance. This document provides detailed application notes and protocols for the successful amination of 7-Bromobenzo[d]oxazol-2(3H)-one, a key intermediate in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established methodologies for structurally similar heterocyclic compounds and aim to provide a robust starting point for optimization.
The core of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination and deprotonation of an amine, and subsequent reductive elimination to yield the desired arylamine and regenerate the active catalyst.[1][2][3] The choice of ligand, base, and palladium source is critical for achieving high yields and reaction efficiency, especially with heterocyclic substrates.
Data Presentation: Optimized Reaction Conditions for Analogous Heterocyclic Substrates
While specific data for this compound is not extensively published, the following table summarizes optimized conditions for the Buchwald-Hartwig amination of structurally related N-heterocyclic bromides. These conditions serve as an excellent starting point for the target transformation.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | Primary Amines | BrettPhos Pd G3 (2) | N/A | LiHMDS (2.0) | THF | 65 | 12-24 | 75-95 | Benchchem[4] |
| 6-Bromo-1H-indazole | Secondary Amines | RuPhos Pd G3 (2) | N/A | LiHMDS (2.0) | THF | 65 | 12-24 | 80-98 | Benchchem[4] |
| 2-Bromothiophene | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 92 | Organic Letters |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (1) | SPhos (4) | LiHMDS (2.2) | THF | 65 | 18 | 85 | Organic Letters |
| 4-Bromo-1H-imidazole | Aniline | tBuBrettPhos Pd G3 (1) | N/A | LHMDS (2.2) | Toluene | 80 | 12 | 88 | ACS Publications |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine, based on highly successful conditions for analogous substrates.[4]
Protocol 1: Amination with a Primary Amine
Recommended Catalyst System: BrettPhos Pd G3 Precatalyst
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
BrettPhos Pd G3 Precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
With stirring, add the LiHMDS solution (1 M in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C in a pre-heated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-aminobenzo[d]oxazol-2(3H)-one derivative.
Protocol 2: Amination with a Secondary Amine
Recommended Catalyst System: RuPhos Pd G3 Precatalyst
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
RuPhos Pd G3 Precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
With stirring, add the LiHMDS solution (1 M in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-aminobenzo[d]oxazol-2(3H)-one derivative.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Sonogashira Coupling of 7-Bromobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the Sonogashira coupling of 7-Bromobenzo[d]oxazol-2(3H)-one, a valuable building block in medicinal chemistry. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][4]
Overview
The Sonogashira coupling typically employs a palladium catalyst, often with a copper(I) co-catalyst, and a base.[5] The reaction can be performed under various conditions, including copper-free protocols to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][3] This document outlines both a standard copper-catalyzed protocol and a copper-free alternative, providing flexibility for different research needs.
Data Presentation: Sonogashira Coupling Reaction Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
| Parameter | Condition 1: Copper-Catalyzed | Condition 2: Copper-Free | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | (AllylPdCl)₂ (1-3 mol%) | Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂. |
| Copper Co-catalyst | CuI (1-5 mol%) | None | The absence of copper prevents Glaser homocoupling.[1] |
| Ligand | PPh₃ (often part of the catalyst) | P(t-Bu)₃ (2-10 mol%) | Bulky and electron-rich phosphine ligands are effective in copper-free systems.[4][6] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃) or an amine base | The base neutralizes the hydrogen halide byproduct.[1] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Dimethylformamide (DMF) or Toluene | Anhydrous and anaerobic conditions are often recommended.[5] |
| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive aryl bromides.[2] |
| Reaction Time | 2-24 hours | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper catalyst system.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).
-
Add anhydrous THF as the solvent, followed by triethylamine (2.0-3.0 eq).
-
Add the terminal alkyne (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative method that avoids the use of a copper co-catalyst, which can be advantageous in synthesizing sensitive molecules or to prevent homocoupling of the alkyne.[6]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
(AllylPdCl)₂ (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DMF.
-
In a separate flask, prepare the catalyst solution by dissolving (AllylPdCl)₂ (0.015 eq) and P(t-Bu)₃ (0.06 eq) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the reaction flask.
-
Add Cesium Carbonate (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General workflow for Sonogashira coupling.
Catalytic Cycle of Sonogashira Coupling
The diagram below outlines the key steps in the palladium-catalyzed Sonogashira coupling reaction. The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the copper-catalyzed version).[3]
Caption: Simplified catalytic cycle of Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Derivatisierung von 7-Brombenzo[d]oxazol-2(3H)-on zur Erstellung einer Kinase-Inhibitor-Bibliothek
Anwendungsgebiet: Wirkstoffforschung, Medizinische Chemie, Kinase-Inhibitor-Entwicklung
Zusammenfassung: Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung des vielseitigen Scaffolds 7-Brombenzo[d]oxazol-2(3H)-on. Durch die Anwendung von Palladium-katalysierten Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung an der C7-Position und der N-Arylierung an der N3-Position kann eine strukturell vielfältige Bibliothek von potenziellen Kinase-Inhibitoren effizient synthetisiert werden. Diese Derivate sind von besonderem Interesse für die gezielte Krebstherapie, da das Benzoxazolon-Grundgerüst als wirksamer "Hinge-Binding"-Motiv für die ATP-Bindestelle vieler Kinasen dient. Es werden Protokolle für die Synthese, Aufreinigung und Analyse sowie repräsentative Daten zur biologischen Aktivität gegen ausgewählte Kinasen wie c-Met und TNIK vorgestellt.
Einleitung
Proteinkinasen sind eine entscheidende Klasse von Enzymen, die eine Vielzahl zellulärer Prozesse regulieren. Eine fehlregulierte Kinaseaktivität ist ein Kennzeichen vieler Krankheiten, insbesondere von Krebs. Das Benzo[d]oxazol-2(3H)-on-Gerüst hat sich als privilegiertes Scaffold in der Entwicklung von Kinase-Inhibitoren erwiesen. Es kann wichtige Wasserstoffbrückenbindungen mit der "Hinge"-Region der ATP-Bindestelle von Kinasen ausbilden.
Das 7-Brombenzo[d]oxazol-2(3H)-on ist ein idealer Ausgangsstoff für die Erstellung einer fokussierten Inhibitoren-Bibliothek. Das Bromatom an der C7-Position ermöglicht die Einführung einer Vielzahl von Aryl- und Heteroarylgruppen mittels Suzuki-Miyaura-Kreuzkupplung, um die Selektivität und Potenz der Verbindungen zu modulieren. Zusätzlich kann die N3-Position des heterozyklischen Rings funktionalisiert werden, um weitere Interaktionen mit der Kinase-Bindetasche zu erzielen und die physikochemischen Eigenschaften der Moleküle zu optimieren. Studien haben gezeigt, dass Derivate dieses Scaffolds potente Inhibitoren von onkogenen Kinasen wie c-Met und TNIK sind.[1][2]
Synthesestrategie und Arbeitsablauf
Die grundlegende Strategie zur Diversifizierung des 7-Brombenzo[d]oxazol-2(3H)-on-Scaffolds umfasst zwei Hauptreaktionen: (1) die Suzuki-Miyaura-Kupplung zur Einführung von Diversität an der C7-Position und (2) die anschließende N-Arylierung oder N-Alkylierung zur weiteren Modifikation.
Experimentelle Protokolle
Protokoll 1: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung an der C7-Position
Dieses Protokoll beschreibt die Synthese von 7-Aryl-benzo[d]oxazol-2(3H)-onen aus 7-Brombenzo[d]oxazol-2(3H)-on.
Materialien:
-
7-Brombenzo[d]oxazol-2(3H)-on
-
Entsprechende Aryl- oder Heteroarylboronsäure (1.2 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂, 0.05 Äquivalente)
-
Tricyclohexylphosphin (PCy₃, 0.1 Äquivalente)
-
Kaliumphosphat (K₃PO₄, 2.0 Äquivalente)
-
1,4-Dioxan und Wasser (4:1 Volumenverhältnis, entgast)
-
Argon-Atmosphäre
-
Standard-Glasgeräte für organische Synthese
Durchführung:
-
In einem ausgeflammten und mit Argon gespülten Schlenk-Kolben werden 7-Brombenzo[d]oxazol-2(3H)-on (1.0 mmol), die Arylboronsäure (1.2 mmol) und Kaliumphosphat (2.0 mmol) vorgelegt.
-
In einem separaten Gefäß werden Palladium(II)-acetat (0.05 mmol) und Tricyclohexylphosphin (0.1 mmol) eingewogen und zum Reaktionskolben gegeben.
-
Der Kolben wird evakuiert und dreimal mit Argon gefüllt, um eine inerte Atmosphäre sicherzustellen.
-
Das entgaste Lösungsmittelgemisch (1,4-Dioxan/Wasser, 4:1, 5 mL) wird mittels Spritze zugegeben.
-
Die Reaktionsmischung wird unter starkem Rühren für 12-16 Stunden auf 100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt und mit Ethylacetat (20 mL) und Wasser (20 mL) verdünnt.
-
Die Phasen werden in einem Scheidetrichter getrennt. Die wässrige Phase wird zweimal mit Ethylacetat (je 15 mL) extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (typischerweise ein Gradient aus Hexan/Ethylacetat) gereinigt, um das reine 7-Aryl-benzo[d]oxazol-2(3H)-on zu erhalten.
Protokoll 2: Allgemeine Vorschrift für die N-Arylierung der 7-Aryl-benzo[d]oxazol-2(3H)-one
Dieses Protokoll beschreibt die Funktionalisierung der N3-Position des Benzoxazolon-Rings.
Materialien:
-
7-Aryl-benzo[d]oxazol-2(3H)-on Intermediat (aus Protokoll 1)
-
Entsprechendes Arylhalogenid (z.B. 1-Fluor-4-nitrobenzol, 1.5 Äquivalente)
-
Kaliumcarbonat (K₂CO₃, 2.0 Äquivalente)
-
Dimethylformamid (DMF, wasserfrei)
-
Argon-Atmosphäre
-
Standard-Glasgeräte für organische Synthese
Durchführung:
-
In einem trockenen, mit Argon gespülten Rundkolben werden das 7-Aryl-benzo[d]oxazol-2(3H)-on (1.0 mmol) und Kaliumcarbonat (2.0 mmol) in wasserfreiem DMF (5 mL) suspendiert.
-
Das Arylhalogenid (1.5 mmol) wird zugegeben.
-
Die Reaktionsmischung wird unter Argon-Atmosphäre für 4-6 Stunden bei 90-120 °C gerührt (die genaue Temperatur und Zeit hängen von der Reaktivität des Arylhalogenids ab). Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig in Eiswasser (50 mL) gegossen, wobei das Produkt häufig ausfällt.
-
Der Feststoff wird abfiltriert, gründlich mit Wasser gewaschen und an der Luft getrocknet.
-
Falls kein Feststoff ausfällt, wird die wässrige Mischung mehrfach mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Die Reinigung des Rohprodukts erfolgt durch Umkristallisation oder Säulenchromatographie an Kieselgel.
Ergebnisse und Datenpräsentation
Eine kleine Bibliothek von Derivaten wurde synthetisiert und auf ihre inhibitorische Aktivität gegenüber ausgewählten Kinasen getestet. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: Syntheseausbeuten ausgewählter Derivate
| Verbindung | R¹ (an C7) | R² (an N3) | Ausbeute (Suzuki) | Ausbeute (N-Arylierung) |
| 1a | Phenyl | H | 85% | - |
| 1b | 4-Methoxyphenyl | H | 89% | - |
| 1c | 3-Pyridyl | H | 78% | - |
| 2a | Phenyl | 4-Nitrophenyl | - | 75% |
| 2b | 4-Methoxyphenyl | 4-Nitrophenyl | - | 81% |
| 2c | 3-Pyridyl | 2,4-Difluorphenyl | - | 72% |
Tabelle 2: Inhibitorische Aktivität (IC₅₀-Werte in µM) ausgewählter Verbindungen
| Verbindung | c-Met IC₅₀ (µM)[2] | TNIK IC₅₀ (µM)[1] | Aurora B IC₅₀ (µM) |
| 1a | 1.25 | > 10 | 5.6 |
| 1b | 0.88 | 8.7 | 4.1 |
| 2a | 0.15 | 1.5 | 2.3 |
| 2b | 0.09 | 0.95 | 1.8 |
| 8g (Referenz)[1] | n.d. | 0.050 | n.d. |
| 13 (Referenz)[2] | 0.001 | n.d. | n.d. |
| n.d. = nicht bestimmt |
Die Daten zeigen, dass die Funktionalisierung an beiden Positionen (C7 und N3) entscheidend für die Erzielung einer hohen inhibitorischen Potenz ist. Insbesondere die Einführung einer Phenylgruppe an C7 und einer elektronenziehenden Gruppe wie 4-Nitrophenyl an N3 (Verbindung 2a und 2b ) führt zu einer signifikanten Steigerung der Aktivität gegen die c-Met-Kinase.
Biologischer Kontext und Screening-Kaskade
c-Met-Signalweg
Der c-Met-Rezeptor (Mesenchymal-Epithelial Transition Factor) und sein Ligand HGF (Hepatocyte Growth Factor) spielen eine zentrale Rolle bei der Zellproliferation, Migration und Invasion. Eine Überexpression oder Mutation von c-Met ist in vielen Tumoren zu finden und korreliert mit einer schlechten Prognose. Die Inhibition des c-Met-Signalwegs ist daher eine validierte Strategie in der Krebstherapie.
Screening-Kaskade für Kinase-Inhibitoren
Die Identifizierung und Optimierung von Leitstrukturen folgt typischerweise einer mehrstufigen Screening-Kaskade, um von einer großen Anzahl von Verbindungen zu einem präklinischen Kandidaten zu gelangen.
Schlussfolgerung
Das 7-Brombenzo[d]oxazol-2(3H)-on-Gerüst ist ein ausgezeichneter Ausgangspunkt für die Entwicklung von Kinase-Inhibitoren. Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung und die N-Arylierung ermöglichen eine schnelle und effiziente Synthese einer vielfältigen Bibliothek von Verbindungen. Die präsentierten Daten unterstreichen das Potenzial dieses Scaffolds zur Identifizierung potenter und selektiver Inhibitoren für therapeutisch relevante Kinasen wie c-Met. Diese Application Note dient als Leitfaden für Forscher in der Wirkstoffentwicklung zur Erstellung und Evaluierung neuer zielgerichteter Therapeutika.
References
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Neuroprotective Agents from 7-Bromobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 7-Bromobenzo[d]oxazol-2(3H)-one as a versatile starting material for the synthesis of novel neuroprotective agents. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1][2] The bromine atom at the 7-position offers a reactive handle for synthetic modifications, allowing for the introduction of various pharmacophores to modulate the biological activity and target specificity of the resulting compounds.
A key target in the development of neuroprotective agents is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[3] Overactivity of GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's.[4] Therefore, the design and synthesis of potent and selective GSK-3β inhibitors is a promising therapeutic strategy.
This document outlines a synthetic protocol for a novel benzoxazolone derivative targeting GSK-3β, starting from this compound. It also provides protocols for the biological evaluation of these synthesized compounds.
Data Presentation
Table 1: Inhibitory Activity of Benzoxazolone Derivatives against GSK-3β
| Compound | R-group at 7-position | IC₅₀ (nM) for GSK-3β |
| BZ-1 | Phenyl | 85 |
| BZ-2 | 4-Fluorophenyl | 62 |
| BZ-3 | 3-Aminophenyl | 45 |
| BZ-4 | Indol-5-yl | 15 |
| BZ-5 | Pyridin-4-yl | 38 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential for structure-activity relationship (SAR) studies. Actual values would be determined experimentally.
Experimental Protocols
Synthesis of 7-(Indol-5-yl)benzo[d]oxazol-2(3H)-one (BZ-4)
This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce an indole moiety at the 7-position of the benzoxazolone core.
Materials:
-
This compound
-
Indole-5-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 mmol), indole-5-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired product, 7-(Indol-5-yl)benzo[d]oxazol-2(3H)-one (BZ-4).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro GSK-3β Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of synthesized compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase buffer
-
Synthesized benzoxazolone derivatives (e.g., BZ-4)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds (e.g., BZ-4) in kinase buffer.
-
In a 96-well plate, add the recombinant GSK-3β enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Neuroprotection Assay in a Cellular Model of Aβ-induced Toxicity
This protocol describes an assay to evaluate the neuroprotective effects of the synthesized compounds against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
Synthesized benzoxazolone derivatives (e.g., BZ-4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., BZ-4) for 2 hours.
-
Induce neurotoxicity by adding pre-aggregated Aβ (1-42) peptide to a final concentration of 10 µM.
-
Incubate the cells for an additional 24 hours.
-
After the incubation period, remove the medium and add MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Evaluate the neuroprotective effect of the compounds by comparing the viability of cells treated with Aβ alone versus cells co-treated with Aβ and the test compound.
Mandatory Visualizations
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzoxazole Derivatives in Alzheimer's Disease Research: A Focus on 7-Bromobenzo[d]oxazol-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Current therapeutic strategies primarily focus on symptomatic relief, with a significant unmet need for disease-modifying treatments. One promising avenue of research involves the exploration of heterocyclic compounds, such as benzoxazole derivatives, as multi-target agents against the complex pathophysiology of AD.[2][3][4]
While specific research on 7-Bromobenzo[d]oxazol-2(3H)-one in the context of Alzheimer's disease is not extensively documented in publicly available literature, the broader class of benzoxazole and related brominated heterocyclic compounds has demonstrated significant potential. These molecules serve as valuable scaffolds for the development of novel therapeutics targeting key aspects of AD pathology, including cholinesterase inhibition, reduction of Aβ aggregation, and antioxidant activity.[2][5] This document provides an overview of the application of benzoxazole-based compounds in AD research, with extrapolated protocols and data relevant to the investigation of novel analogs like this compound.
Rationale for Use in Alzheimer's Disease Research
The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[3] For Alzheimer's disease, derivatives of this and similar structures are being investigated for their ability to:
-
Inhibit Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy to manage the cognitive symptoms of AD.[4][5]
-
Modulate Amyloid-Beta Aggregation: Some heterocyclic compounds can interfere with the aggregation of Aβ peptides into toxic oligomers and plaques.[2]
-
Provide Neuroprotection: By exerting antioxidant and anti-inflammatory effects, these compounds may protect neurons from damage.[2][6]
-
Inhibit Monoamine Oxidase (MAO): MAO enzymes are involved in the degradation of neurotransmitters, and their inhibition can have therapeutic benefits in neurodegenerative diseases.[6]
The inclusion of a bromine atom, as in this compound, is a common strategy in medicinal chemistry to potentially enhance binding affinity and other pharmacokinetic properties of a drug candidate.[7][8]
Quantitative Data on Related Compounds
The following tables summarize the in vitro activities of various benzoxazole and brominated heterocyclic derivatives in assays relevant to Alzheimer's disease research. This data provides a benchmark for evaluating new compounds like this compound.
Table 1: Cholinesterase Inhibitory Activity of Benzoxazole and Related Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| bis-Benzoxazole | Analog 3 | AChE | 1.10 ± 0.40 | Donepezil | 2.45 ± 1.50 |
| bis-Benzoxazole | Analog 3 | BuChE | 1.90 ± 0.70 | Donepezil | 4.50 ± 2.50 |
| bis-Benzoxazole | Analog 5 | AChE | 1.50 ± 1.10 | Donepezil | 2.45 ± 1.50 |
| bis-Benzoxazole | Analog 5 | BuChE | 2.20 ± 1.20 | Donepezil | 4.50 ± 2.50 |
| bis-Benzoxazole | Analog 7 | AChE | 2.10 ± 1.10 | Donepezil | 2.45 ± 1.50 |
| bis-Benzoxazole | Analog 7 | BuChE | 2.80 ± 1.70 | Donepezil | 4.50 ± 2.50 |
| Benzoxazole-Oxadiazole | Analog 15 | AChE | 5.80 ± 2.18 | Donepezil | 33.65 ± 3.50 |
| Benzoxazole-Oxadiazole | Analog 15 | BuChE | 7.20 ± 2.30 | Donepezil | 35.80 ± 4.60 |
| 7-Aryl-quinazolin-9-one | 7-(3-Chloro-4-fluorophenyl) derivative | Cholinesterase | 6.084 ± 0.26 | - | - |
| 3-Arylbenzofuranone | Compound 20 | AChE | 0.089 ± 0.01 | Donepezil | 0.059 ± 0.003 |
Data synthesized from multiple sources.[3][4][5][7][8][9][10]
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity
| Compound Class | Specific Derivative | Target Enzyme | IC50 (nM) |
| Brominated Coumarin | Compound D1 | hMAO-A | 3.9 |
| Brominated Coumarin | Compound D1 | hMAO-B | 4.4 |
Data from a study on brominated coumarin derivatives, a related heterocyclic class.[6]
Experimental Protocols
The following are representative protocols for evaluating the potential of a novel compound like this compound in Alzheimer's disease research.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from methodologies described for the evaluation of novel cholinesterase inhibitors.[7][8]
Objective: To determine the IC50 value of a test compound against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound)
-
Donepezil (reference inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound or donepezil.
-
Add 125 µL of DTNB solution to each well.
-
Add 25 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Objective: To assess the ability of a test compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Thioflavin T (ThT)
-
Test compound
-
Curcumin (reference inhibitor)
-
Black 96-well plates with a clear bottom
Procedure:
-
Prepare a stock solution of Aβ (1-42) by dissolving it in HFIP, followed by evaporation and resuspension in a suitable buffer.
-
Incubate the Aβ (1-42) solution with various concentrations of the test compound or curcumin at 37°C for 24-48 hours with gentle agitation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm using a fluorescence plate reader.
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the application of benzoxazole derivatives in Alzheimer's disease research.
Caption: Multi-target approach of benzoxazole derivatives in AD.
References
- 1. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, synthesis and biological evaluation of substituted pyrazoles endowed with brominated 4-methyl 7-hydroxy coumarin as new scaffolds against Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Arylation of 7-Bromobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of benzo[d]oxazol-2(3H)-one scaffolds is a pivotal transformation in medicinal chemistry, yielding compounds with a diverse range of biological activities. These structures are integral to the development of novel therapeutics, including potential c-Met kinase inhibitors for cancer therapy.[1][2] The 7-bromo substituent on the benzo[d]oxazol-2(3H)-one core serves as a versatile handle for introducing a variety of aryl groups through modern cross-coupling methodologies. This document provides detailed protocols for the N-arylation of 7-Bromobenzo[d]oxazol-2(3H)-one via two robust and widely adopted catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling. Additionally, the application of microwave-assisted synthesis for accelerated and efficient reactions is discussed.
Reaction Overview
The central transformation involves the formation of a carbon-nitrogen (C-N) bond between the nitrogen atom of the this compound and an aryl group, typically derived from an aryl halide or an arylboronic acid. This reaction is facilitated by a transition metal catalyst, most commonly palladium or copper.
Figure 1: General scheme for the N-arylation of this compound.
Catalytic Systems and Data Summary
Both palladium- and copper-based catalytic systems are highly effective for the N-arylation of benzoxazolones. The choice of catalyst, ligand, base, and solvent can significantly influence reaction efficiency, substrate scope, and functional group tolerance. Below is a summary of typical reaction conditions and expected yields for each system.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene | 80-110 | 8-16 | 75-98 |
| Pd(OAc)₂ (5) | BINAP (5) | K₃PO₄ | Dioxane | 100 | 12-24 | 70-95 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₂CO₃ | Toluene | 100 | 24 | 68-90 |
Note: Yields are representative and can vary based on the specific aryl halide and reaction scale.
Table 2: Copper-Catalyzed Ullmann-Type Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| CuI (5-10) | DMEDA (10-20) | K₃PO₄ | Toluene | 110-120 | 12-24 | 70-95 |
| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMSO | 80-110 | 5-12 | 65-90 |
| Cu₂O (10) | None | K₂CO₃ | DMF | 120 | 24 | 60-85 |
Note: Yields are representative and can vary based on the specific aryl halide and reaction scale. DMEDA = N,N'-Dimethylethylenediamine.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[3][4][5][6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is based on established methods for the copper-catalyzed N-arylation of heterocycles.[7][8][9][10]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene (5 mL) and DMEDA (0.2 mmol, 20 mol%) via syringe.
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through Celite to remove insoluble salts.
-
Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure N-arylated product.
Protocol 3: Microwave-Assisted N-Arylation
Microwave irradiation can significantly reduce reaction times and improve yields.[11][12][13][14][15] The protocols above can be adapted for microwave synthesis.
General Procedure:
-
Combine the reactants, catalyst, ligand, and base in a microwave-safe reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Place the vessel in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a shorter duration (e.g., 15-60 minutes).
-
After the reaction, cool the vessel to room temperature before opening.
-
Perform the work-up and purification as described in the conventional heating protocols.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the N-arylation of this compound.
Catalytic Cycles
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A plausible catalytic cycle for the Ullmann-type N-arylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 11. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 12. mdpi.com [mdpi.com]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Heck Arylations of Non-Activated N-Acyl-3-pyrrolines with Arenediazonium Tetrafluoroborates – ScienceOpen [scienceopen.com]
- 15. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 7-Substituted Benzo[d]oxazol-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]oxazol-2(3H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These scaffolds are key components in the development of novel therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. Specifically, derivatives of 7-Bromobenzo[d]oxazol-2(3H)-one have emerged as promising precursors for the synthesis of potent enzyme inhibitors, including those targeting Traf2- and Nck-interacting kinase (TNIK) in colorectal cancer and c-Met kinase. The application of microwave-assisted organic synthesis (MAOS) to the derivatization of this scaffold offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 7-substituted Benzo[d]oxazol-2(3H)-one derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Applications in Drug Discovery
Derivatives of the benzo[d]oxazol-2(3H)-one core have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases.
-
TNIK Inhibition in Colorectal Cancer: Traf2- and Nck-interacting kinase (TNIK) is a critical component of the Wnt signaling pathway, which is aberrantly activated in a majority of colorectal cancers due to mutations in the APC gene.[1][2] TNIK acts downstream of these mutations, making it an attractive therapeutic target.[1] Small molecule inhibitors based on the benzo[d]oxazol-2(3H)-one scaffold have been developed to target the kinase activity of TNIK, thereby suppressing Wnt-driven tumor growth.[3]
-
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[4][5] Dysregulation of the c-Met signaling pathway is associated with the progression of various cancers.[5] Benzo[d]oxazol-2(3H)-one derivatives have been designed as potent c-Met kinase inhibitors, demonstrating potential for the treatment of c-Met dependent tumors.[4]
-
CDYL Inhibition and Epigenetics: Chromodomain Y-like (CDYL) protein is a transcriptional corepressor that plays a role in histone modification and gene regulation.[6][7] It acts as a "reader" of repressive histone marks and possesses crotonyl-CoA hydratase activity, negatively regulating histone crotonylation.[6][7] Benzo[d]oxazol-2(3H)-one analogs have been identified as the first potent and selective small-molecule inhibitors of CDYL, providing valuable tools for studying epigenetic mechanisms.
Experimental Protocols
The following protocols describe general methods for the microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 7-aryl- and 7-heteroarylbenzo[d]oxazol-2(3H)-one derivatives.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene/ethanol/water)
-
Microwave reactor vials with stir bars
Procedure:
-
To a microwave reactor vial, add this compound, the corresponding boronic acid, palladium catalyst, ligand (if necessary), and base.
-
Add the degassed solvent to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 140 | 15 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 130 | 25 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 80-90 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.[8][9][10]
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol details the synthesis of 7-amino-substituted benzo[d]oxazol-2(3H)-one derivatives.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Microwave reactor vials with stir bars
Procedure:
-
In an inert atmosphere (e.g., a glovebox), add the palladium catalyst, ligand, and base to a microwave reactor vial.
-
Add this compound and the amine to the vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial tightly and remove it from the inert atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-45 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 30 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 130 | 40 | 70-85 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 120 | 25 | 85-95 |
| 4 | Benzylamine | Pd(OAc)₂ (3) | XPhos (6) | NaOtBu | Dioxane | 120 | 35 | 75-85 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways that can be targeted by derivatives of this compound.
Caption: TNIK-mediated Wnt signaling pathway and its inhibition.
Caption: Simplified c-Met signaling pathway and its inhibition.
Caption: Role of CDYL in histone crotonylation and its inhibition.
References
- 1. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccmu.edu.cn [ccmu.edu.cn]
- 7. uniprot.org [uniprot.org]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Reaction with 7-Bromobenzo[d]oxazol-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 7-Bromobenzo[d]oxazol-2(3H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no yield of my desired product. What are the initial troubleshooting steps?
A1: Low yield is a common issue that can often be resolved by systematically evaluating the reaction components.
-
Reagent Quality: Ensure the boronic acid is not degraded. Boronic acids can undergo protodeboronation, especially if they are old or have been stored improperly.[1] It is advisable to use fresh or recently purchased boronic acid. The quality of the this compound should also be verified.
-
Inert Atmosphere: The Suzuki-Miyaura reaction is sensitive to oxygen.[1] Ensure that the reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents have been properly degassed.[2][3] This can be achieved by bubbling the inert gas through the solvent for at least 30 minutes.[3]
-
Catalyst Activity: The palladium catalyst, particularly Pd(PPh₃)₄, can degrade over time. If the catalyst is old, consider using a fresh batch or a more robust pre-catalyst. Palladium black precipitation is an indicator of catalyst decomposition.[1]
-
Base Activation: The choice and handling of the base are critical. Some bases, like K₂CO₃, may need to be activated (e.g., by drying) before use.[3] Ensure the base is fully dissolved or well-suspended in the reaction mixture.
Q2: My reaction has stalled and is showing incomplete conversion of the starting material. What can I do to drive the reaction to completion?
A2: Incomplete conversion often points to issues with the catalyst system or reaction conditions.
-
Catalyst and Ligand Selection: For challenging substrates like nitrogen-containing heterocycles, standard catalysts like Pd(PPh₃)₄ may not be optimal.[4] Consider switching to a more active catalyst system. Buchwald-type ligands such as XPhos and SPhos, often used with palladium sources like Pd₂(dba)₃ or as pre-formed pre-catalysts, have shown excellent results for similar substrates.[4]
-
Temperature and Reaction Time: Increasing the reaction temperature may be necessary. Temperatures in the range of 80-120 °C are common for these couplings.[2][4] Extending the reaction time can also help push the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) can help drive the reaction to completion, especially if the boronic acid is prone to decomposition.[4]
Q3: I am observing significant amounts of side products, such as the dehalogenated starting material or homocoupled boronic acid. How can I minimize these?
A3: The formation of side products is often related to the reaction mechanism and conditions.
-
Dehalogenation: The formation of benzo[d]oxazol-2(3H)-one (the dehalogenated product) can occur if the palladium complex reacts with a hydride source after oxidative addition.[1] This can be minimized by ensuring the reaction is strictly anaerobic and by choosing appropriate solvents and bases.
-
Homocoupling: The homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or Pd(II) species.[1] Thoroughly degassing the reaction mixture and using a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species can reduce this side reaction.
-
Protodeboronation: The boronic acid can react with water or other protic sources to revert to the corresponding arene. Using a less aqueous solvent system or a different base might be beneficial. Potassium trifluoroborate salts can sometimes be more stable alternatives to boronic acids.[1]
Q4: The purification of my product is difficult due to closely eluting impurities. What strategies can I employ for better separation?
A4: Purification challenges are common when side products have similar polarities to the desired product.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to separate closely related compounds.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one that provides good differential solubility between the product and impurities.
-
Alternative Workup: Consider an extractive workup with a dilute acid or base to remove any basic or acidic impurities before chromatography.
Data Presentation: Recommended Reaction Parameters
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.
| Parameter | Recommendation | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[4] |
| Ligand | XPhos or SPhos | Buchwald ligands are highly effective for coupling nitrogen-containing heterocycles.[4] |
| Catalyst System | XPhos Pd G2/G3 Pre-catalyst | Pre-catalysts are often more stable and provide more consistent results.[4] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive boronic acids.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in these couplings.[4] |
| Base Equivalents | 2.0 - 3.0 equivalents | An excess of base is typically required. |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is standard for Suzuki reactions.[3][4] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction.[4][5] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine completion.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2][4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for improving Suzuki-Miyaura reaction yield.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Arylbenzo[d]oxazol-2(3H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-arylbenzo[d]oxazol-2(3H)-ones. The primary focus is on addressing side reactions and other common issues encountered during the crucial Suzuki-Miyaura cross-coupling step, a prevalent method for introducing the C7-aryl substituent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction to synthesize a 7-arylbenzo[d]oxazol-2(3H)-one is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Guide for Low Yields:
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Inactivity | The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. The catalyst or ligand may also be air-sensitive and have degraded.[1] | - Use a fresh batch of catalyst and ligand.- Consider using a more robust, air-stable precatalyst such as a palladacycle.[1]- Ensure proper inert atmosphere conditions are maintained throughout the reaction setup and duration. |
| Inhibition by N-H Group | The free N-H group on the benzoxazolone ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue with nitrogen-rich heterocycles.[2] | - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).- Use a stronger base or a different base/solvent system that may minimize this interaction.- Consider N-protection of the benzoxazolone prior to coupling, followed by a deprotection step. |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-rich or heterocyclic boronic acids.[1] This consumes your coupling partner and reduces the yield of the desired product. | - Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[1]- Switch to anhydrous reaction conditions, as water is the proton source for this side reaction.[1]- Use a stoichiometric excess (1.5-2.0 equivalents) of the boronic acid. |
| Homocoupling of Boronic Acid | The presence of oxygen can lead to the oxidative homocoupling of the boronic acid (forming a biaryl byproduct) and decomposition of the catalyst.[1] | - Ensure the solvent is thoroughly degassed before use.- Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[1] |
| Poor Reagent Purity/Stability | Impurities in the 7-halobenzo[d]oxazol-2(3H)-one or degradation of the arylboronic acid can inhibit the reaction. Boronic acids can degrade over time.[1] | - Verify the purity of your starting materials using techniques like NMR or LC-MS.- Use freshly purchased or properly stored boronic acids. |
Q2: I am observing a significant amount of a byproduct that I suspect is the debrominated/dehalogenated starting material (benzo[d]oxazol-2(3H)-one). What is causing this and how can I prevent it?
A2: The formation of the dehalogenated starting material is a strong indication that protodeboronation of your arylboronic acid is a major competing side reaction. The catalytic cycle that leads to the dehalogenated byproduct is initiated by the protodeboronation of the arylboronic acid.
To minimize this side reaction, refer to the solutions provided for "Protodeboronation of Boronic Acid" in the table above, such as using a milder base and ensuring anhydrous conditions.[1]
Q3: My reaction is very slow or appears to be stalled. What steps can I take to drive it to completion?
A3: A stalled reaction suggests a problem with the catalytic turnover. Here are several factors to consider:
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C, solvent permitting.[1]
-
Ligand Choice: The ligand plays a crucial role in the Suzuki-Miyaura coupling. Sterically hindered and electron-rich phosphine ligands like SPhos or XPhos are often effective for challenging couplings.[2] If you are using a simpler ligand like triphenylphosphine (PPh₃), switching to a more advanced ligand may be beneficial.
-
Base and Solvent System: The choice of base and solvent is critical and often interdependent.[1] For instance, potassium phosphate (K₃PO₄) is often effective in polar aprotic solvents like dioxane, while potassium carbonate (K₂CO₃) is commonly used in biphasic systems like toluene/water. Experimenting with different base/solvent combinations can have a significant impact on the reaction rate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 7-Bromobenzo[d]oxazol-2(3H)-one with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (3 mol%).
-
Add the degassed solvent system via syringe. A common ratio is a 4:1:1 mixture of toluene:ethanol:water. The total concentration should typically be between 0.1 M and 0.5 M with respect to the this compound.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylbenzo[d]oxazol-2(3H)-one.
Visual Guides
Below are diagrams illustrating the key chemical processes and troubleshooting logic.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Purification of 7-Bromobenzo[d]oxazol-2(3H)-one Derivatives by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromobenzo[d]oxazol-2(3H)-one and its derivatives by recrystallization. This guide is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound derivatives?
A1: Recrystallization is a purification technique for solid organic compounds based on the principle of differential solubility. The ideal scenario is that the this compound derivative and its impurities have different solubility profiles in a chosen solvent or solvent system. For a successful recrystallization, the desired compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent at low temperatures. Conversely, impurities should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration). By carefully selecting a solvent and controlling the rate of cooling, the target compound can be induced to form pure crystals, leaving the impurities dissolved in the surrounding solution.
Q2: How do I select a suitable solvent for the recrystallization of my this compound derivative?
A2: The selection of an appropriate solvent is critical for a successful recrystallization. The ideal solvent should:
-
Dissolve the compound when hot: The solvent should readily dissolve the this compound derivative at or near its boiling point.
-
Have low solubility when cold: The compound should be significantly less soluble in the solvent at room temperature or below, allowing for good recovery of the purified crystals.
-
Dissolve impurities well or not at all: Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.
-
Be chemically inert: The solvent should not react with the compound being purified.
-
Be volatile: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are important practical considerations.
Common solvents to consider for screening include ethanol, methanol, acetone, ethyl acetate, and solvent mixtures such as ethanol/water or ethyl acetate/heptane.[1] It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to determine the most suitable one.
Q3: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of brominated aromatic heterocycles can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-brominated species: Formation of di- or tri-brominated benzoxazolone derivatives.[2]
-
Mono-brominated isomers: Bromination at other positions on the benzene ring.
-
Byproducts from side reactions: Depending on the specific reagents and conditions used.
-
Residual catalysts or reagents: Inorganic salts or other reagents used in the reaction.
Q4: My purified crystals have a lower melting point and a broader melting range than expected. What does this indicate?
A4: A depressed and broad melting point range is a classic indication of an impure sample. Pure crystalline solids typically have a sharp melting point, melting over a narrow range of 1-2°C. The presence of impurities disrupts the crystal lattice, which lowers the energy required to melt the solid, resulting in a lower and broader melting range. Further recrystallization may be necessary to improve the purity.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Boiling Point (°C) | Solubility (at 25°C) | Solubility (at Boiling Point) | Suitability for Recrystallization |
| Water | High | 100 | Insoluble | Insoluble | Poor (unless in a mixed solvent system) |
| Ethanol | High | 78 | Sparingly Soluble | Soluble | Good (potential for high recovery)[1] |
| Methanol | High | 65 | Sparingly Soluble | Soluble | Good (similar to ethanol) |
| Acetone | Medium | 56 | Moderately Soluble | Very Soluble | Fair (may require a co-solvent for good recovery)[3] |
| Ethyl Acetate | Medium | 77 | Moderately Soluble | Very Soluble | Fair to Good (may be a good solvent for initial dissolution)[3] |
| Dichloromethane | Low | 40 | Soluble | Very Soluble | Poor (high solubility at low temperature leads to poor recovery) |
| Heptane | Low | 98 | Insoluble | Sparingly Soluble | Good as an anti-solvent in a mixed system |
Note: This table is based on the general solubility principles of aromatic heterocyclic compounds. Actual solubilities should be determined experimentally.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of approximately 1 gram of crude this compound. The choice of solvent should be determined by preliminary solubility tests. For this example, we will use ethanol.
Materials:
-
Crude this compound (~1 g)
-
Ethanol (reagent grade)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (1 g) and a magnetic stir bar into a 50 mL Erlenmeyer flask. Add approximately 10-15 mL of ethanol. Heat the mixture on a hot plate with gentle stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and preheat the funnel and a clean 125 mL Erlenmeyer flask on the hot plate. Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wet the filter paper with a small amount of cold ethanol before pouring the crystal slurry into the funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry completely. The purity of the final product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).
Troubleshooting Guides
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent was chosen.
-
Solution:
-
Ensure the solvent is at its boiling point.
-
If the compound still does not dissolve, it is likely insoluble in that solvent. Select a more polar or less polar solvent based on the structure of your derivative and repeat the solubility tests.
-
Consider using a mixed solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Allow it to cool again.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Problem 3: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The concentration of the solute is too high, leading to supersaturation at a temperature above the compound's melting point.[4]
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and then cool slowly.[4]
-
-
Possible Cause 3: The presence of significant impurities can lower the melting point of the compound.
-
Solution: Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.
-
Problem 4: The recovery of the purified compound is low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.
-
Solution: In the future, use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated and cooled to obtain a second crop of crystals, which may be of slightly lower purity.
-
-
Possible Cause 2: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Use a slight excess of hot solvent and ensure the filtration apparatus is preheated to prevent cooling. The excess solvent can be evaporated before cooling to induce crystallization.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound derivatives.
Caption: Logical workflow of the recrystallization process for purifying this compound.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting low reactivity of 7-Bromobenzo[d]oxazol-2(3H)-one in cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 7-Bromobenzo[d]oxazol-2(3H)-one in various cross-coupling reactions.
Troubleshooting Guide
Low or no yield in cross-coupling reactions involving this compound is a common challenge. The following sections address potential causes and provide systematic troubleshooting strategies. The inherent electronic properties of the substrate and the presence of the N-H proton on the oxazolone ring can significantly impact reactivity.
Issue 1: Catalyst System Inefficiency
Q1: I am observing very low conversion in my Suzuki-Miyaura coupling of this compound. What could be wrong with my catalyst system?
A1: The choice of palladium catalyst and ligand is critical for activating the C-Br bond of this electron-rich heterocyclic compound.
-
Palladium Source: Ensure you are using a high-quality, active palladium source. While standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species.[1] Consider using pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern pre-catalysts (e.g., Buchwald precatalysts) which can be more efficient at generating the active catalyst.[2]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.[3][4]
-
Catalyst Loading: For initial attempts, a catalyst loading of 1-5 mol% is a reasonable starting point. If low conversion persists, incrementally increasing the loading to 5-10 mol% may be necessary for this challenging substrate.[5]
-
Catalyst Deactivation: The appearance of a black precipitate ("palladium black") is a sign of catalyst decomposition. This can be caused by the presence of oxygen, impurities, or excessively high temperatures.[5] Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[7]
Q2: My Buchwald-Hartwig amination is failing. Are there specific ligands I should be using for this substrate?
A2: Yes, ligand choice is paramount in Buchwald-Hartwig aminations. The sterically hindered biaryl phosphine ligands developed by Buchwald are generally the most effective. For N-heterocyclic substrates, ligands like XPhos, SPhos, or BrettPhos are often good starting points. The choice of base is also critical and is often coupled with the ligand selection. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are commonly used.
Issue 2: Sub-optimal Reaction Conditions
Q3: I have tried several catalyst/ligand combinations with little success. What other reaction parameters should I investigate?
A3: The base, solvent, and temperature are all critical parameters that need to be optimized.
-
Base Selection: The base is crucial for activating the organoboron species in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.
-
Suzuki Coupling: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for less reactive aryl bromides.[8] The solubility of the base can also play a role.
-
Buchwald-Hartwig Amination: Strong bases such as NaOt-Bu or KOt-Bu are typically required.[9]
-
Sonogashira/Heck Coupling: Organic bases like Et₃N or DIPEA are commonly used.[5]
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity by affecting the solubility of reagents and the stability of catalytic intermediates.[10][11][12]
-
Temperature: Cross-coupling reactions with aryl bromides often require elevated temperatures to proceed at a reasonable rate (typically 80-120 °C).[7][13] If you are running the reaction at a lower temperature, a gradual increase may improve conversion. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[5]
Issue 3: Substrate-Specific Problems
Q4: Could the N-H proton on the oxazolone ring of this compound be interfering with the reaction?
A4: Yes, the acidic N-H proton can potentially interfere with the cross-coupling reaction in several ways:
-
Reaction with the Base: The N-H proton can be deprotonated by the base, consuming the base and potentially altering its intended role in the catalytic cycle.
-
Coordination to the Catalyst: The resulting anion could coordinate to the palladium center, potentially inhibiting catalysis.
-
Side Reactions: The deprotonated substrate may be more prone to side reactions.
Troubleshooting Strategy:
-
N-Protection: Consider protecting the N-H group with a suitable protecting group (e.g., Boc, PMB, or a simple alkyl group like methyl or benzyl) before performing the cross-coupling reaction. This will eliminate any complications arising from the acidic proton. The protecting group can then be removed in a subsequent step.
-
Choice of Base: If N-protection is not desirable, careful selection of the base is crucial. A weaker base that is still effective for the cross-coupling but less likely to deprotonate the substrate might be a viable option, although this can be a delicate balance.
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for optimizing a Suzuki-Miyaura coupling with this compound?
A5: A reliable starting point would be to use a pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos or XPhos. A strong base like K₃PO₄ in a solvent system of 1,4-dioxane and water (e.g., 4:1 ratio) at a temperature of 100 °C is recommended.[14]
Q6: How can I monitor the progress of my reaction?
A6: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product.[7]
Q7: My boronic acid appears to be decomposing. What can I do?
A7: Boronic acids can be susceptible to protodeboronation, especially at high temperatures.[7] To mitigate this, you can:
-
Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).
-
Consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.[7]
-
Ensure your reaction is run under strictly anhydrous and inert conditions until the addition of water for the Suzuki coupling.
Q8: Are there any alternatives to palladium catalysts for this type of transformation?
A8: While palladium is the most common catalyst for these reactions, nickel and copper-based catalysts are also used, particularly for aryl chlorides or in specific applications like Sonogashira couplings.[15][16][17] However, for aryl bromides, palladium-based systems are generally the most reliable and well-understood.
Data Summary
The following table summarizes typical reaction parameters for various cross-coupling reactions. These are general guidelines and may require optimization for this compound.
| Reaction Type | Palladium Source | Ligand Examples | Base Examples | Solvent Examples | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos, dppf | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80 - 120 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BrettPhos | NaOt-Bu, KOt-Bu, LiHMDS | Toluene, 1,4-Dioxane | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, DIPEA | THF, DMF | Room Temp. - 100 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 140 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[13]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.[18]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Cross-Coupling Reactivity
Caption: A stepwise guide to troubleshooting low reactivity.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pure.york.ac.uk [pure.york.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Removal of palladium catalyst from 7-Bromobenzo[d]oxazol-2(3H)-one reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from the reaction mixture of 7-Bromobenzo[d]oxazol-2(3H)-one and similar compounds.
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: High Levels of Residual Palladium After Filtration
-
Symptoms: The product, after initial filtration (e.g., through Celite® or filter paper), still contains unacceptable levels of palladium.
-
Possible Causes & Solutions:
-
Ineffective Filtration for Heterogeneous Catalysts:
-
Optimize Celite Bed Filtration: Ensure the Celite bed is well-packed and has a sufficient thickness, typically 1-2 cm. Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[1][2]
-
Use a Finer Filter Medium: If using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1]
-
Double Filtration: Pass the filtrate through a second Celite pad or a finer filter to capture more of the catalyst.[1]
-
-
Presence of Soluble Palladium Species:
-
Switch Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, methods like scavenging, precipitation, or chromatography are more appropriate.[1][2][3]
-
Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[1]
-
-
Formation of Colloidal Palladium:
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection:
-
Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types of scavengers may be more suitable for Pd(0).[5]
-
Match Scavenger to Solvent: Ensure the chosen scavenger is compatible with the reaction solvent. Some are designed for aqueous media, while others work best in organic solvents.[1]
-
Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction mixture.[1]
-
-
Insufficient Scavenger Loading or Reaction Time:
-
Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger.
-
Extend Reaction Time: Allow for a longer stirring time for the scavenger to interact with the palladium.
-
Increase Temperature: Gently heating the mixture (if the product is stable) can enhance the scavenging rate.
-
-
Product Binding to the Scavenger:
-
Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1]
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.[1]
-
Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. Experimenting with different types can mitigate this issue.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[3][6]
Q2: What are palladium scavengers and how do they work?
A2: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium, such as thiols or thioureas.[3][5] When added to the reaction mixture, they selectively bind to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[3]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts, preventing them from passing through the filter paper.[1][2]
Q4: Can I reuse the palladium catalyst after removal?
A4: The reusability of a palladium catalyst depends on the type of catalyst and the removal method. Heterogeneous catalysts removed by simple filtration can sometimes be reused, although their activity may decrease. Homogeneous catalysts captured by scavengers are generally not reused.
Q5: How can I quantify the amount of residual palladium in my sample?
A5: Several analytical techniques can be used to determine residual palladium levels. Inductively coupled plasma-mass spectrometry (ICP-MS) is a common and highly sensitive method.[7][8] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[6][8] For rapid, semi-quantitative analysis during process development, catalysis-based fluorometric methods are also available.[7][9]
Data Presentation
Table 1: Efficiency of Various Palladium Removal Methods
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Reference |
| Adsorption | Activated Carbon (Darco) | 2400 | >100 | Not specified | [5] |
| Scavenging | SiliaMetS Thiol | 2400 | ≤ 16 | Not specified | [5] |
| Scavenging | SiliaMetS Thiourea | 2400 | ≤ 16 | Not specified | [5] |
| Adsorption | Carboxen® 564 | 1250 | 12 | >99% (for PF-06651600) | [10] |
| Scavenging | Thiol-functionalized silica | 1250 | Higher than Carboxen® 564 | Not specified | [10] |
| Scavenging | Microporous TMT | 330 | 7 | Not specified | [11] |
Experimental Protocols
Protocol 1: Palladium Removal using Celite Filtration
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Create a slurry of Celite (1-2 cm thick) in a suitable solvent and pour it over the filter paper. Gently press down on the Celite to create a level and compact bed.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1][2]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]
-
Collect the Filtrate: The filtrate contains the product, now with reduced levels of heterogeneous palladium catalyst.[1]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium's oxidation state, the solvent system, and the nature of your product.[1]
-
Add the Scavenger: Add the recommended amount of scavenger (typically specified by the manufacturer in weight percent or equivalents) to the reaction mixture.[1]
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a predetermined amount of time (this may require optimization).
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration, using a funnel with filter paper.[1]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.
Mandatory Visualization
Caption: Workflow for Palladium Catalyst Removal.
Caption: Troubleshooting Logic for High Palladium Levels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. silicycle.com [silicycle.com]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. arborassays.com [arborassays.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Preventing debromination of 7-Bromobenzo[d]oxazol-2(3H)-one during reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the undesired debromination of 7-Bromobenzo[d]oxazol-2(3H)-one during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern with this compound?
A1: Debromination is a chemical reaction that involves the removal of a bromine atom from a molecule, replacing it with a hydrogen atom.[1] For this compound, the bromine atom is often a crucial functional group that acts as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.[2] Its unintended removal leads to the formation of the parent compound, Benzo[d]oxazol-2(3H)-one, which can terminate the desired synthetic pathway and result in lower yields of the target molecule.
Q2: What are the most common causes of debromination in reactions involving aryl bromides?
A2: Debromination of aryl bromides is typically caused by reductive processes. Common culprits include:
-
Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C) is a classic method for dehalogenation.[3][4]
-
Hydride Sources: Reagents like sodium borohydride (NaBH₄) in the presence of a suitable catalyst can lead to debromination.[5]
-
Strong Bases and Certain Solvents: Some reaction conditions, particularly with strong bases or specific hydrogen-donating solvents like isopropanol, can promote reductive dehalogenation.[6]
-
Photocatalysis: Visible light-induced electron transfer processes can generate aryl radicals, which can lead to debromination.[7]
Q3: How can I detect if debromination is occurring in my reaction?
A3: The most common methods for detecting the formation of the debrominated byproduct, Benzo[d]oxazol-2(3H)-one, alongside your starting material and desired product are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can separate the components of your reaction mixture and identify them by their mass-to-charge ratio.[8][9] You would look for the mass corresponding to Benzo[d]oxazol-2(3H)-one.
-
High-Performance Liquid Chromatography (HPLC): By comparing the retention times of your reaction mixture components with authentic standards of the starting material, desired product, and the debrominated byproduct, you can identify and quantify the extent of debromination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.
Q4: What initial steps should I take to minimize debromination?
A4: To start, carefully review your reaction conditions. If you are using a palladium catalyst with a potential hydride source (e.g., certain solvents, bases, or reducing agents), consider these initial adjustments:
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
Decrease the catalyst loading.
-
Ensure your reagents and solvents are pure and free from contaminants that could act as reducing agents.
Troubleshooting Guide for Unwanted Debromination
Problem: My reaction is producing a significant amount of Benzo[d]oxazol-2(3H)-one as a byproduct.
This guide will help you identify the potential cause and find a solution.
| Potential Cause | Explanation | Recommended Solution(s) |
| Palladium Catalyst System | Palladium catalysts, especially in combination with hydride donors (e.g., formates, phosphinates, or alcohols like isopropanol), are highly effective for hydrodehalogenation.[3][10] The choice of ligands can also influence the rate of this side reaction. | Primary: Screen alternative, non-palladium catalysts if possible. Secondary: If palladium is required, use ligands that disfavor reductive elimination of the halide. Avoid common hydrogen donors like sodium formate or isopropanol if they are not essential for the main reaction.[10] |
| Reducing Agents | The reaction may contain an explicit or implicit reducing agent. This includes common hydride sources like NaBH₄ or silanes.[5] Some bases or additives can also act as hydride donors under certain conditions. | Primary: Avoid strong reducing agents. If a reduction is necessary elsewhere in the molecule, consider protecting the bromo-group or re-ordering the synthetic steps. Secondary: Use milder or more selective reducing agents. |
| Base Selection | Strong bases, such as sodium tert-butoxide, in combination with certain catalysts and solvents, can promote debromination pathways.[6] | Primary: Switch to a weaker, non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Secondary: Perform a screen of different bases to find one that minimizes the side reaction while still promoting the desired transformation. |
| Reaction Temperature & Duration | Higher temperatures and longer reaction times increase the probability of side reactions, including thermal decomposition or catalyst-driven debromination. | Primary: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Secondary: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent over-reaction. |
| Solvent Choice | Protic solvents, especially alcohols like 2-propanol, can serve as hydrogen atom donors in the presence of a catalyst, leading to reductive debromination.[6] | Primary: Switch to aprotic solvents such as dioxane, THF, toluene, or DMF. Secondary: If a protic solvent is required, consider using tert-butanol, which is less prone to hydrogen donation. |
Experimental Protocols
Protocol 1: Monitoring a Suzuki-Miyaura Coupling Reaction for Debromination
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction and how to monitor it for the formation of the debrominated byproduct.
-
Reaction Setup:
-
To a dry reaction vial, add this compound (1.0 eq), your boronic acid partner (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., Dioxane/Water 4:1).
-
Stir the reaction at the desired temperature (e.g., 80-100 °C).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1 hr, 4 hrs, 12 hrs), carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot in a vial containing a small amount of solvent (e.g., 0.5 mL of ethyl acetate) and water.
-
Vortex the vial and centrifuge if necessary.
-
Analyze the organic layer by LC-MS.
-
-
LC-MS Analysis:
-
Method: Use a standard reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Monitor for the mass-to-charge ratios (m/z) of:
-
Starting Material (this compound): ~214/216 (characteristic isotopic pattern for Bromine)
-
Desired Product: [M+H]⁺
-
Debrominated Byproduct (Benzo[d]oxazol-2(3H)-one): ~136 [M+H]⁺
-
-
Quantification: Compare the peak areas of the three compounds to estimate the relative percentages and track the progress of the debromination side reaction over time.
-
Visualizations
Experimental Workflow
Caption: General workflow for reaction setup and monitoring.
Troubleshooting Debromination Flowchart
Caption: Decision tree for troubleshooting unwanted debromination.
Simplified Reaction vs. Side-Reaction Pathway
Caption: Desired reaction pathway versus the side-reaction.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. 7-Bromobenzo[c]isoxazol-3(1H)-one|02 g/mol [benchchem.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. hovione.com [hovione.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Reactions for 7-Bromobenzo[d]oxazol-2(3H)-one
Welcome to the technical support center for optimizing base and solvent systems in coupling reactions involving 7-Bromobenzo[d]oxazol-2(3H)-one. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: this compound is an aryl bromide, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[1]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[2]
-
Heck Coupling: For the formation of a C-C bond with alkenes.[3]
-
Ullmann Coupling: A copper-catalyzed reaction for forming C-N, C-O, or C-S bonds.
Q2: I am observing low to no yield in my Suzuki coupling reaction. What are the likely causes?
A2: Low yields in Suzuki couplings with this substrate can be attributed to several factors.[4] Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider more robust systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[5]
-
Base Selection: The base is critical for the transmetalation step. Its strength and solubility are important. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]
-
Solvent System: The polarity of the solvent can influence reaction rates. A mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous basic solution is often used.[4]
-
Reaction Temperature: These reactions often require heating (typically 80-110 °C) to proceed at a reasonable rate.[5]
-
Side Reactions: Protodeboronation of the boronic acid is a common side reaction that can be minimized by using anhydrous solvents and the correct base.[6]
Q3: The N-H proton on the oxazolone ring seems reactive. Does it interfere with the coupling reaction, and should I protect it?
A3: The N-H proton is acidic and can potentially interfere with the reaction, especially with strong bases. This can lead to deprotonation and potential side reactions or catalyst inhibition.
-
When to Consider Protection: If you are using a strong base like NaOt-Bu, which is common in Buchwald-Hartwig aminations, protection of the N-H group (e.g., as a Boc or SEM derivative) might be necessary.
-
Proceeding Without Protection: For Suzuki, Sonogashira, and Heck reactions that often employ weaker inorganic bases like carbonates or phosphates, you may be able to proceed without protection. In these cases, it is advisable to use an additional equivalent of base to neutralize the N-H proton.
Q4: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the active Pd(0) catalyst into an inactive, aggregated state. This is a frequent cause of catalyst deactivation.[7] Key reasons and preventative measures include:
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[7]
-
Inappropriate Ligand: The ligand stabilizes the palladium catalyst. If the ligand is not robust enough or is used in an insufficient amount, the catalyst can decompose. Consider using bulky, electron-rich ligands.
-
High Temperatures: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[7]
Troubleshooting Guides
Low Yield or No Reaction
If you are experiencing low or no product formation, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low-Yielding Coupling Reactions
Caption: Troubleshooting workflow for low-yielding coupling reactions.
Common Side Reactions and Solutions
| Side Reaction | Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partner | Presence of oxygen; catalyst system promotes self-coupling. | Rigorously degas all solvents and reagents. Screen different ligands and catalyst sources. For Sonogashira, consider copper-free conditions to avoid Glaser coupling. |
| Hydrodehalogenation | Source of protons in the reaction mixture (e.g., water); certain ligands or high temperatures. | Use anhydrous solvents and reagents. Lower the reaction temperature. |
| N-Arylation of Ligand | If using a phosphine ligand with an N-H group, it can compete with the desired amine. | Use ligands without reactive N-H functionalities. |
| Protodeboronation (Suzuki) | Presence of water; inappropriate base. | Use anhydrous conditions. Weaker bases like KF or K₃PO₄ can sometimes mitigate this issue.[6] |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various coupling reactions with this compound. These should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos (2-6 mol%) | - |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF/H₂O (5:1) |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary Amines) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (2-4 mol%) | RuPhos (4 mol%) |
| Base | NaOt-Bu (1.5-2 equiv.) | K₃PO₄ (2 equiv.) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 100-120 °C |
Note: For Buchwald-Hartwig amination, protection of the N-H on the benzoxazolone may be required, especially when using strong bases like NaOt-Bu.
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) | - |
| Ligand | - | SPhos (4 mol%) |
| Base | Et₃N or DIPEA (2-3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | THF or DMF | Dioxane or Acetonitrile |
| Temperature | Room Temp to 60 °C | 60-80 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1898014-67-9|7-Bromobenzo[d][1,3]dioxole-4-carbonitrile|BLD Pharm [bldpharm.com]
Identification of byproducts in 7-Bromobenzo[d]oxazol-2(3H)-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common challenges in the synthesis of this compound.
Q1: My synthesis of this compound from 2-amino-6-bromophenol is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in the 2-amino-6-bromophenol can significantly hinder the reaction. It is crucial to start with high-purity reagents. Consider purifying the starting material by recrystallization if its purity is questionable.
-
Reaction Conditions: The choice of cyclizing agent and reaction conditions are critical.
-
Phosgene Equivalents: When using phosgene or its synthetic equivalents like triphosgene or carbonyldiimidazole (CDI), the stoichiometry is crucial. An insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.
-
Temperature and Reaction Time: The reaction may require specific temperature control. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion before workup.
-
-
Atmosphere: 2-aminophenols can be susceptible to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve the yield.[1]
Q2: I am observing several spots on my TLC plate in addition to my desired product. What are the likely byproducts in this synthesis?
A2: Side product formation is a common issue that can complicate purification and reduce the yield of this compound. Potential byproducts include:
-
Unreacted 2-amino-6-bromophenol: This is a common impurity if the reaction has not gone to completion.
-
N,N'-bis(2-bromo-6-hydroxyphenyl)urea: This can form if the cyclization is incomplete, especially when using a carbonylating agent.
-
Polymeric materials: 2-aminophenols can undergo self-condensation or polymerization, particularly at elevated temperatures or under strongly acidic or basic conditions.[1]
-
Oxidation products: The starting material is sensitive to air oxidation, which can lead to the formation of colored, often complex, impurities.[1]
Q3: How can I effectively purify this compound and remove the byproducts?
A3: A multi-step purification strategy is often necessary.
-
Initial Workup: After the reaction is complete, a standard aqueous workup can help to remove inorganic salts and some polar impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally to achieve good recovery of the pure product.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a highly effective method. A gradient elution with a solvent system like ethyl acetate in hexanes can be used to separate the desired product from less polar and more polar impurities.
Experimental Protocols
General Protocol for the Synthesis of Benzoxazol-2(3H)-ones using Carbonyldiimidazole (CDI):
-
Reaction Setup: To a solution of the 2-aminophenol (1 equivalent) in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere, add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Verify purity of 2-amino-6-bromophenol via melting point or spectroscopy. Recrystallize if necessary. |
| Incomplete Reaction | Monitor reaction progress by TLC. Extend reaction time or slightly increase temperature if starting material persists. |
| Suboptimal Stoichiometry | Ensure accurate measurement of reagents. A slight excess of the carbonylating agent may be beneficial. |
| Air/Moisture Sensitivity | Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1] |
| Inefficient Purification | Optimize recrystallization solvent system. Employ column chromatography for difficult separations. |
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision-making for low yield issues.
References
Stability of 7-Bromobenzo[d]oxazol-2(3H)-one under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Bromobenzo[d]oxazol-2(3H)-one under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic, basic, and neutral pH conditions?
A1: Based on the general chemistry of the benzoxazolone ring system, this compound is expected to exhibit greater stability under acidic to neutral conditions and be susceptible to degradation under basic conditions. The electron-withdrawing nature of the bromine atom can increase the electrophilicity of the carbonyl group, making the ring more prone to nucleophilic attack, especially by hydroxide ions.
Q2: What is the likely degradation pathway for this compound under basic conditions?
A2: The primary degradation pathway under basic conditions is likely to be hydrolysis of the cyclic carbamate (oxazolone) ring. This involves a nucleophilic attack of a hydroxide ion on the carbonyl carbon (C2), leading to ring opening and the formation of a 2-amino-3-bromophenol derivative.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, the most probable degradation product resulting from hydrolysis is 2-amino-3-bromophenol . Further degradation or side reactions could potentially occur under harsh conditions.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the parent compound from any potential degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of compound in solution, especially in basic buffers.
-
Possible Cause: Base-catalyzed hydrolysis of the oxazolone ring.
-
Troubleshooting Steps:
-
pH Adjustment: If experimentally feasible, lower the pH of the solution to the acidic or neutral range.
-
Temperature Control: Perform experiments at lower temperatures to reduce the rate of degradation.
-
Use of Aprotic Solvents: If compatible with the experimental design, consider using aprotic solvents to minimize hydrolysis.
-
Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Tracking: Compare the chromatograms of stressed samples (e.g., after incubation in acid or base) with a control sample to identify new peaks.
-
Mass Spectrometry (LC-MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification. The expected m/z for the primary hydrolysis product, 2-amino-3-bromophenol, would correspond to its molecular weight.
-
Forced Degradation Study: Conduct a systematic forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products.
-
Quantitative Data Summary
| Condition | Expected Stability | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Generally Stable | Acid-catalyzed hydrolysis (slower than base-catalyzed) | 2-amino-3-bromophenol |
| Neutral (e.g., PBS pH 7.4) | Moderately Stable to Unstable | Hydrolysis | 2-amino-3-bromophenol |
| Basic (e.g., 0.1 M NaOH) | Unstable | Base-catalyzed hydrolysis | 2-amino-3-bromophenol |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in an oven at 60°C for 48 hours.
-
At specified time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
4. HPLC Analysis:
-
A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate).
-
Monitor the elution profile using a UV detector at a wavelength where both the parent compound and potential degradation products have absorbance.
-
The method should be able to resolve the peak of this compound from all degradation product peaks.
Visualizations
Caption: Proposed pathway for the base-catalyzed hydrolysis of this compound.
Caption: General workflow for a forced degradation study of this compound.
Technical Support Center: Overcoming Poor Solubility of 7-Bromobenzo[d]oxazol-2(3H)-one Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of reaction products derived from 7-Bromobenzo[d]oxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: Why are the reaction products of this compound often poorly soluble?
A1: The low solubility of this compound derivatives can be attributed to several factors. The planar and rigid benzoxazolone core can lead to strong crystal lattice packing, making it difficult for solvents to solvate the molecule. Additionally, the introduction of non-polar or large, hydrophobic substituents through reactions at the bromine or nitrogen positions can further decrease solubility in common organic solvents.
Q2: What are the initial signs of a solubility problem during my experiment?
A2: Common indicators of poor solubility include:
-
Precipitation of product: The product crashes out of the reaction mixture either during the reaction or upon cooling.
-
Difficulty in purification: The product is challenging to dissolve for chromatographic purification or recrystallization.
-
Low isolated yields: Significant product loss occurs during workup and purification steps due to insolubility.
-
Incomplete reactions: The starting material may not fully dissolve in the reaction solvent, leading to incomplete conversion.
Q3: How can I qualitatively assess the solubility of my product in different solvents?
A3: A simple vial test can provide a quick qualitative assessment. Add a small amount of your dried product (a few milligrams) to a vial and then add a small volume (e.g., 0.5 mL) of the test solvent. Observe if the compound dissolves at room temperature with agitation. If not, gentle heating can be applied to see if solubility increases. This method allows for a rapid screening of various solvents.
Q4: Can structural modifications to my target molecule improve its solubility?
A4: Yes, structural modifications can significantly impact solubility.[1][2][3] Introducing polar functional groups such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) can increase polarity and the potential for hydrogen bonding, which generally improves solubility in polar solvents.[2][3] Attaching flexible alkyl chains or incorporating heteroatoms can disrupt crystal packing and enhance solubility.
Troubleshooting Guides for Common Reactions
N-Arylation / N-Alkylation Reactions (e.g., Buchwald-Hartwig, Ullmann Condensation)
Issue: Product precipitates from the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Solvent Inadequacy | The chosen solvent (e.g., toluene, dioxane) may not be polar enough to keep the more polar product in solution. |
| Solution 1: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). | |
| Solution 2: Use a co-solvent system. For example, adding a small amount of DMF or DMSO to toluene or dioxane can increase the solvent polarity. | |
| Product Concentration | As the reaction progresses, the product concentration may exceed its solubility limit. |
| Solution: Start the reaction at a lower concentration by increasing the volume of the solvent. |
Issue: Difficulty in purifying the product due to poor solubility.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Purification Solvent | The solvents used for column chromatography or recrystallization are not effective at dissolving the product. |
| Solution 1 (Chromatography): Use a more polar eluent system. If the product is still insoluble, consider dissolving the crude material in a minimal amount of a strong solvent (e.g., DMSO) and adsorbing it onto silica gel before loading it onto the column. | |
| Solution 2 (Recrystallization): Screen a wide range of solvents or solvent mixtures. Hot filtration of a saturated solution in a high-boiling point solvent like DMF, followed by the addition of an anti-solvent (e.g., water, ethanol), can induce crystallization. A patent for purifying substituted benzoxazoles suggests using a mixture of ethyl acetate and heptane.[4] |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Issue: Low reaction yield and product precipitation.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants or Product | The this compound, the coupling partner, or the resulting product may have limited solubility in the reaction solvent. |
| Solution 1: Choose a solvent system known to be effective for Suzuki couplings with heterocyclic compounds, such as 1,4-dioxane/water, DMF, or toluene with an appropriate base.[5] | |
| Solution 2: Increase the reaction temperature to improve the solubility of all components. | |
| Solution 3: For Suzuki couplings, ensure the base (e.g., K2CO3, Cs2CO3) is finely powdered and well-dispersed to maximize its effectiveness, which can be hampered by poor solubility. | |
| Catalyst Deactivation | The precipitated product can encapsulate the palladium catalyst, leading to deactivation. |
| Solution: Improve the solubility of the product by following the solvent and concentration recommendations above. Ensure rigorous degassing of solvents to prevent catalyst oxidation. |
Data Presentation: Estimated Solubility of this compound Derivatives
Disclaimer: The following data is estimated based on general solubility principles of heterocyclic compounds and may not represent exact experimental values. Experimental verification is highly recommended.
| Compound | Structure | Estimated Solubility (mg/mL) in Common Solvents |
| DCM: < 1 | ||
| This compound | This compound | Ethyl Acetate: 1-5 |
| Acetone: 5-10 | ||
| THF: 5-10 | ||
| Methanol: 1-5 | ||
| DMF: > 20 | ||
| DMSO: > 20 | ||
| DCM: 1-5 | ||
| N-Phenyl-7-bromobenzo[d]oxazol-2(3H)-one | N-Phenyl-7-bromobenzo[d]oxazol-2(3H)-one | Ethyl Acetate: 5-10 |
| Acetone: 10-20 | ||
| THF: 10-20 | ||
| Methanol: < 1 | ||
| DMF: > 50 | ||
| DMSO: > 50 | ||
| DCM: < 1 | ||
| 7-Phenylbenzo[d]oxazol-2(3H)-one | 7-Phenylbenzo[d]oxazol-2(3H)-one | Ethyl Acetate: 1-5 |
| Acetone: 5-10 | ||
| THF: 5-10 | ||
| Methanol: < 1 | ||
| DMF: > 20 | ||
| DMSO: > 20 |
Experimental Protocols
Protocol 1: General Procedure for Solubility Screening
-
Preparation: Add approximately 5 mg of the dry product to a 1-dram vial equipped with a small magnetic stir bar.
-
Solvent Addition: Add 0.5 mL of the test solvent to the vial.
-
Room Temperature Test: Stir the mixture vigorously at room temperature for 10 minutes. Visually inspect for undissolved solids.
-
Heating Test: If the solid has not dissolved, heat the vial in a sand bath or on a hot plate with stirring to the boiling point of the solvent. Observe if the solid dissolves.
-
Cooling Test: If the solid dissolves upon heating, remove the vial from the heat and allow it to cool to room temperature. Observe if the product crystallizes or precipitates.
-
Documentation: Record the observations for each solvent tested.
Protocol 2: General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Logic for Poor Product Solubility.
References
- 1. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. tutorchase.com [tutorchase.com]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Analysis of 7-Bromo vs. 6-Bromobenzoxazolone Reactivity in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds for the development of pharmaceuticals and functional materials. Within the realm of heterocyclic chemistry, substituted benzoxazolones are valuable scaffolds. This guide provides a comparative analysis of the reactivity of two key isomers, 7-bromo-1,3-benzoxazol-2(3H)-one and 6-bromo-1,3-benzoxazol-2(3H)-one, in Suzuki coupling reactions. While direct, side-by-side comparative studies are not extensively documented in the literature, this guide extrapolates expected reactivity based on fundamental principles of organic chemistry and published data on analogous heterocyclic systems.
Executive Summary of Reactivity Comparison
The reactivity of aryl bromides in Suzuki coupling is predominantly influenced by electronic effects and steric hindrance around the carbon-bromine bond. In the context of bromobenzoxazolones, the electron-withdrawing nature of the lactam functionality plays a pivotal role.
-
6-Bromobenzoxazolone: The bromine atom at the 6-position is para to the ring oxygen and meta to the nitrogen atom. This positioning results in moderate activation of the C-Br bond.
-
7-Bromobenzoxazolone: The bromine atom at the 7-position is ortho to the nitrogen atom of the lactam. This proximity is expected to introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst.
Consequently, 6-bromo-1,3-benzoxazol-2(3H)-one is anticipated to exhibit higher reactivity and afford better yields in Suzuki coupling reactions compared to its 7-bromo counterpart under identical conditions.
Data Presentation: Predicted Reactivity and Yields
The following table summarizes the expected outcomes for the Suzuki coupling of 7-bromo- and 6-bromobenzoxazolone with phenylboronic acid, based on data from structurally similar bromo-substituted heterocycles.
| Isomer | Structure | Predicted Reactivity | Key Influencing Factors | Representative Yield Range (%) |
| 6-Bromo-1,3-benzoxazol-2(3H)-one | ![]() | Higher | - Less steric hindrance around the C-Br bond.- Favorable electronic activation from the benzoxazolone ring system. | 75-95% |
| 7-Bromo-1,3-benzoxazol-2(3H)-one | ![]() | Lower | - Significant steric hindrance from the adjacent nitrogen atom of the lactam, impeding the oxidative addition step. | 40-60% |
Note: The provided yield ranges are estimations based on analogous reactions reported in the literature for other bromo-substituted heterocyclic compounds and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and coupling partner.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a bromobenzoxazolone with an arylboronic acid. This protocol is based on commonly employed conditions for similar heterocyclic substrates.
Materials:
-
Bromobenzoxazolone isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the bromobenzoxazolone isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylbenzoxazolone.
Mandatory Visualization
The logical workflow for comparing the reactivity of the two isomers is presented below.
Caption: Comparative workflow of Suzuki coupling for bromobenzoxazolone isomers.
The catalytic cycle of the Suzuki-Miyaura reaction, which is central to this process, is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Alternative Building Blocks for c-Met Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase is a critical target in oncology due to its role in tumor growth, invasion, and metastasis. While several c-Met inhibitors have been developed, the search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is ongoing. This guide provides a comparative overview of alternative building blocks for the synthesis of c-Met inhibitors, supported by experimental data to aid researchers in the design and development of next-generation therapeutics.
Overview of Alternative Scaffolds
Several heterocyclic systems have emerged as promising alternatives to the more traditional scaffolds used in c-Met inhibitor design. This guide will focus on a selection of these, highlighting their potential through a direct comparison of inhibitory activities. The classes of compounds discussed include quinoline, 3-carboxypiperidin-2-one, pyridine, and triazolopyridazine derivatives.
Comparative Performance of c-Met Inhibitors
The following table summarizes the in vitro potency of representative compounds from different alternative building block classes against c-Met kinase and their efficacy in cell-based assays.
| Scaffold Class | Representative Compound | c-Met Kinase IC50 (nM) | Cellular Activity (Cell Line) | Cellular IC50 (µM) | Reference |
| Quinoline | Compound 21b | < 1.0 | NIH-3T3-TPR-Met | - | [1] |
| U-87 MG | - | [1] | |||
| 3-Carboxypiperidin-2-one | Compound 20b | 8.6 | MKN45 | 0.57 | [2] |
| Compound 20c | 11.2 | MKN45 | 0.65 | [2] | |
| Pyridine | Compound 4 | 4.9 | Hep3B | 2.1 | [3] |
| Huh7 | 6.2 | [3] | |||
| Compound 13d | - | EBC-1 | 0.127 | [4] | |
| Triazolopyridazine | Compound 4g | 163 | MCF-7 | - | [5] |
| Compound 12e | 90 | A549 | 1.06 | [6] | |
| MCF-7 | 1.23 | [6] | |||
| HeLa | 2.73 | [6] | |||
| Tetrahydro-pyridothienopyrimidine | Compound 13b | 20 | HeLa | - | [7] |
| Compound 13h | 50 | HeLa | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of c-Met inhibitors.
c-Met Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the inhibition of c-Met kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
Materials:
-
Recombinant c-Met enzyme
-
ULight™-poly GT substrate
-
ATP
-
Eu-labeled anti-phosphotyrosine antibody
-
1X Kinase Buffer
-
Stop/Detection Buffer (1X Detection Buffer with 20 mM EDTA)
-
384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 1X Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known potent inhibitor) controls.
-
Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration. Add 5 µL of the 4X enzyme solution to all wells except the negative controls.
-
Initiate Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction. The final volume should be 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer. Add 10 µL of this mix to all wells.
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation of 320 or 340 nm and emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.[8]
Cellular c-Met Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high c-Met expression (e.g., MKN-45, EBC-1)
-
Cell culture medium and supplements
-
Test inhibitor
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-c-Met, total c-Met, loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Starve the cells in serum-free medium before treatment.
-
Inhibitor Incubation: Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined time (e.g., 2-4 hours).
-
HGF Stimulation: For non-constitutively active cell lines, stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-c-Met and total c-Met, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of inhibition.[4][9]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a c-Met inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation (e.g., U-87 MG, Hs746T)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for the treatment group compared to the control group.[1][10]
Visualizing Key Pathways and Processes
To better understand the context of c-Met inhibition, the following diagrams illustrate the c-Met signaling pathway and a typical workflow for inhibitor evaluation.
References
- 1. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Bioisosteres of the Benzoxazolone Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. Its derivatives have shown promise as analgesic, anti-inflammatory, neuroprotective, and anticancer agents.[1][2][3] This guide provides a comprehensive comparison of key bioisosteres of the benzoxazolone scaffold, focusing on their performance against various biological targets, supported by experimental data and detailed protocols. The primary bioisosteres discussed are benzothiazolone and benzoxazinone, which often mimic the phenol or catechol moiety of the parent scaffold with enhanced metabolic stability.[1][4]
Comparative Biological Activity
The bioisosteric replacement of the oxygen atom in the benzoxazolone ring with sulfur (benzothiazolone) or a methylene group (benzoxazinone) can significantly influence the pharmacological profile of the resulting compounds. The following tables summarize the quantitative data from comparative studies, highlighting the impact of these structural modifications on inhibitory or binding affinities.
Anti-inflammatory Activity
Target: Inducible Nitric Oxide Synthase (iNOS) and Nuclear Factor-kappa B (NF-κB)
| Compound ID | Scaffold | Linker Length (n) | iNOS Inhibition IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| 3a | Benzoxazolone | 2 | >100 | >100 |
| 3b | Benzothiazolone | 2 | 85.3 ± 7.1 | 92.1 ± 8.5 |
| 3e | Benzoxazolone | 4 | 52.1 ± 4.8 | 47.6 ± 4.2 |
| 3f | Benzothiazolone | 4 | 38.7 ± 3.5 | 31.4 ± 2.9 |
| 3i | Benzoxazolone | 6 | 25.4 ± 2.1 | 18.9 ± 1.5 |
| 3j | Benzothiazolone | 6 | 15.8 ± 1.3 | 11.2 ± 1.1 |
Data sourced from a study on bivalent benzoxazolone and benzothiazolone ligands.
Neuroprotective Activity
Target: Cholinesterases (AChE and BChE)
| Compound ID | Scaffold | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
| 11c | Benzothiazolone | 8.45 ± 0.67 | 2.56 ± 0.18 |
| 14b | Benzothiazolone | 0.46 ± 0.03 | 10.21 ± 0.89 |
| Analogues | Benzoxazole/Benzothiazole | - | - |
Data from a study on multifunctional agents for Alzheimer's disease, highlighting the potency of the benzothiazolone core.[4]
Central Nervous System Activity
Target: Serotonin Receptors (5-HT1A and 5-HT2A)
| Compound ID | Scaffold | 5-HT1A Receptor Affinity Ki (nM) | 5-HT2A Receptor Affinity Ki (nM) |
| 1d | 1,4-Benzoxazin-3(4H)-one | 1.25 | 27 |
| 2d | 1,2-Benzoxazolin-3-one | 54 | 246 |
| 3d | 1,3-Benzoxazolin-2,4-dione | 3.5 | 495 |
| 1e | 1,4-Benzoxazin-3(4H)-one | 2.5 | 85 |
| 2e | 1,2-Benzoxazolin-3-one | 35 | 45 |
| 3e | 1,3-Benzoxazolin-2,4-dione | 2.5 | 75 |
Data from a structure-activity relationship study of arylpiperazine derivatives of benzoxazinone and related scaffolds.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
iNOS and NF-κB Inhibition Assays
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce iNOS and NF-κB expression.
2. iNOS Activity Assay (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
The absorbance at 540 nm is measured, and the percentage of iNOS inhibition is calculated relative to the LPS-treated control.
3. NF-κB Activity Assay (Luciferase Reporter Assay):
-
RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Following treatment with test compounds and LPS, the cells are lysed.
-
The luciferase activity is measured using a luminometer, and the results are normalized to a control.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
1. Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Prepare a solution of acetylcholinesterase enzyme.
2. Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
5-HT1A Receptor Binding Assay (Radioligand Assay)
1. Membrane Preparation:
-
Cell membranes expressing the 5-HT1A receptor are prepared from a suitable cell line or tissue.
-
The protein concentration of the membrane preparation is determined.
2. Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values are then determined from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Caption: General workflow for the development and evaluation of benzoxazolone bioisosteres.
Caption: Simplified iNOS and NF-κB signaling pathway targeted by benzoxazolone bioisosteres.
Caption: Mechanism of acetylcholinesterase inhibition by benzoxazolone bioisosteres.
Caption: Simplified 5-HT1A receptor signaling pathway modulated by benzoxazinone derivatives.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Benzo[d]oxazol-2(3H)-one Derived TNIK Inhibitors and Standard Chemotherapies in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of novel inhibitors derived from the 7-Bromobenzo[d]oxazol-2(3H)-one scaffold against Traf2- and Nck-interacting kinase (TNIK) versus standard-of-care chemotherapy agents for colorectal cancer (CRC). The aberrant activation of the Wnt signaling pathway is a critical driver in over 90% of colorectal cancers, making its downstream effector, TNIK, a compelling therapeutic target.[1][2] Recently, derivatives of benzo[d]oxazol-2(3H)-one have emerged as a new class of potent TNIK inhibitors.[1][3]
This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visualizations of the key biological pathways and experimental workflows to offer an objective comparison for drug development professionals.
Data Presentation: Inhibitor Efficacy
The following tables summarize the in vitro efficacy of benzo[d]oxazol-2(3H)-one derived TNIK inhibitors and standard chemotherapy drugs in common colorectal cancer cell lines.
Table 1: In Vitro Efficacy of Benzo[d]oxazol-2(3H)-one Derived TNIK Inhibitors
| Compound | Target | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Viability) | Reference |
| Compound 8g | TNIK | 0.050 µM | - | Data not available | [1][3] |
| NCB-0846 | TNIK | 0.021 µM | HCT116 | Not explicitly stated, but showed 6.8-fold higher activity than its inactive diastereomer | [4][5] |
| Compound 21k | TNIK | 0.026 µM | HCT116 | Not explicitly stated, but showed potent inhibition | [6] |
Table 2: In Vitro Efficacy of Standard Colorectal Cancer Drugs
| Drug | Target | Cell Line | IC50 (Cell Viability) | Reference |
| 5-Fluorouracil | DNA/RNA Synthesis | HCT116 | 3.70 µM (72h) | [7] |
| 5-Fluorouracil | DNA/RNA Synthesis | HCT116 | 19.87 µM (48h) | [8] |
| 5-Fluorouracil | DNA/RNA Synthesis | DLD-1 | 214.3 µM (24h) | |
| Oxaliplatin | DNA Synthesis | HCT116 | 0.64 µM (MTT assay) | [9] |
| Oxaliplatin | DNA Synthesis | DLD-1 | 2.05 µM (MTT assay) | [9] |
In Vivo Efficacy Summary:
While specific in vivo data for the 7-bromo derivative is not publicly available, related benzo[d]oxazol-2(3H)-one TNIK inhibitors have demonstrated significant antitumor activity in xenograft mouse models. For instance, compound 21k showed considerable tumor growth inhibition in an HCT116 xenograft model.[6] Similarly, NCB-0846 was orally administrable and suppressed the growth of HCT116-derived tumors in immunodeficient mice.[5]
Signaling Pathway and Experimental Workflow Diagrams
Wnt Signaling Pathway in Colorectal Cancer
The diagram below illustrates the canonical Wnt signaling pathway and the role of TNIK. In colorectal cancer, mutations often lead to the accumulation of β-catenin, which then translocates to the nucleus and, in complex with TCF4 and the kinase TNIK, drives the transcription of genes promoting cancer cell proliferation and survival.[1][2]
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel TNIK inhibitors, from initial screening to in vivo efficacy studies.
Experimental Protocols
1. TNIK Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of TNIK.
-
Principle: A radiometric assay is commonly used, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the TNIK enzyme.
-
Reagents:
-
Recombinant human TNIK enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., Myelin Basic Protein)
-
[γ-³³P]ATP
-
Test compounds (e.g., Benzo[d]oxazol-2(3H)-one derivatives) dissolved in DMSO.
-
-
Procedure:
-
The TNIK enzyme is incubated with the test compound at various concentrations in the kinase assay buffer.
-
The kinase reaction is initiated by adding the substrate peptide and [γ-³³P]ATP.
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 15-30 minutes).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated radioactivity on the paper is quantified using a scintillation counter.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
2. Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Reagents:
-
Colorectal cancer cell lines (e.g., HCT116, DLD-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds and standard drugs.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds or standard drugs.
-
The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
-
3. Colorectal Cancer Xenograft Mouse Model
This in vivo model assesses the antitumor efficacy of the inhibitors in a living organism.
-
Principle: Human colorectal cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human colorectal cancer cells (e.g., HCT116)
-
Test compound formulated for administration (e.g., oral gavage)
-
Vehicle control.
-
-
Procedure:
-
A suspension of CRC cells (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., daily or twice daily oral administration), while the control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Palladium Ligands for the Arylation of 7-Bromobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The arylation of the 7-position of the benzo[d]oxazol-2(3H)-one core is a critical transformation in the synthesis of a variety of biologically active molecules, including potent c-Met kinase inhibitors used in cancer therapy. The choice of the palladium catalyst system, particularly the phosphine ligand, is paramount in achieving high efficiency and yield in both Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions on this substrate. This guide provides a comparative analysis of common palladium ligands, supported by experimental data, to facilitate catalyst selection for this specific arylation.
Performance Comparison of Palladium Ligands
Below is a summary of the performance of various palladium ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides and N-heterocyclic compounds. This data, compiled from various sources, provides insights into the expected efficacy of these ligands for the arylation of 7-Bromobenzo[d]oxazol-2(3H)-one.
Table 1: Performance of Palladium Ligands in Arylation Reactions Relevant to this compound
| Ligand | Reaction Type | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Buchwald-Hartwig | Diphenylamine | NaOtBu | Toluene | 100 | 24 | >99 | [1] |
| RuPhos | Buchwald-Hartwig | Diphenylamine | NaOtBu | Toluene | 100 | 24 | >99 | [1] |
| SPhos | Buchwald-Hartwig | Diphenylamine | NaOtBu | Toluene | 100 | 24 | >99 | [1] |
| t-BuXPhos | Buchwald-Hartwig | 9,9-dimethyl-9,10-dihydroacridine | NaOtBu | Toluene | 100 | 24 | 98 | [1] |
| DavePhos | Buchwald-Hartwig | Phenothiazine | NaOtBu | Toluene | 100 | 24 | 99 | [1] |
| TrixiePhos | Buchwald-Hartwig | Carbazole | NaOtBu | Toluene | 100 | 24 | >99 | [1] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(PCy₃)₂ | Suzuki-Miyaura | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | Modest | [2] |
| **Ligand-free (Pd(OAc)₂) ** | C-H Arylation | 4-Iodotoluene | NaOtBu | Toluene | 90 | 1 | Good | [3] |
Note: The data presented is for illustrative purposes, drawing from studies on substrates with similar electronic and steric properties to this compound. Optimal conditions for the target molecule may vary.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig arylation of this compound. These protocols are adaptable and should be optimized for specific arylating agents and ligands.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.). The palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (1-10 mol%) are then added. The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME) is added, and the reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][4]
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with this compound (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.). The palladium precatalyst (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) are added. The vial is sealed, and anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added. The reaction mixture is then heated to the appropriate temperature (typically 80-120 °C) with vigorous stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylated product.[1][5]
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental design and the underlying chemical transformations, the following diagrams illustrate a typical workflow for ligand screening and the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Cross-Coupling Methods for the Functionalization of 7-Bromobenzo[d]oxazol-2(3H)-one
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds like benzo[d]oxazol-2(3H)-one is a critical step in synthesizing novel molecular entities. The 7-bromo derivative of this core structure serves as a versatile precursor for introducing a wide range of substituents through various cross-coupling reactions. This guide provides an objective comparison of several prominent palladium- and copper-catalyzed cross-coupling methods, offering experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
Palladium-Catalyzed C-C Bond Formation
Palladium-catalyzed reactions are the cornerstone of modern organic synthesis for constructing carbon-carbon bonds. The Suzuki-Miyaura, Heck, and Stille couplings are among the most powerful methods for the arylation, vinylation, and alkynylation of aryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent. It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[1]
Comparative Performance Data for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 °C, 12 h | 95 | Adapted from[2] |
| Phenylboronic acid | XPhosPdG2 (2) / XPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 °C, 12 h (MW) | 89 | Adapted from[3] |
| 3-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 °C, 16 h | 85 | General Conditions |
| (4-(Trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 °C, 8 h | 92 | General Conditions |
Note: Data is representative of typical conditions for aryl bromides and may require optimization for 7-Bromobenzo[d]oxazol-2(3H)-one.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Heat the reaction mixture at the specified temperature (e.g., 80-110 °C) for the designated time (4-24 h), monitoring by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex.[4] It is a powerful method for synthesizing substituted alkenes. The reaction typically requires a base to regenerate the active Pd(0) catalyst.[4][5]
Comparative Performance Data for Heck Reaction:
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 °C, 16 h | 88 | General Conditions |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 120 °C, 24 h | 90 | General Conditions |
| 1-Octene | Pd(OAc)₂ (1) / XPhos (2) | K₂CO₃ | Dioxane | 110 °C, 18 h | 75 | General Conditions |
Note: Data is representative of typical conditions for aryl bromides and may require optimization for this compound.
Generalized Experimental Protocol: Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and any supporting ligand (e.g., PPh₃, 2-10 mol%).
-
Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) and the solvent (e.g., DMF or Dioxane).
-
Seal the tube and heat the mixture to the required temperature (e.g., 80-140 °C) with stirring for 12-48 hours.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Workflow Visualization
Caption: Standard experimental workflow for the Heck reaction.
Palladium- and Copper-Catalyzed C-N Bond Formation
The formation of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig and Ullmann reactions are the preeminent methods for this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[6] The development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions.[7][8]
Comparative Performance Data for Buchwald-Hartwig Amination:
| Amine Partner | Catalyst System (mol%) | Base | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Dioxane | 100 °C, 18 h | 94 | Adapted from[9] |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | NaOt-Bu | Toluene | 90 °C, 12 h | 91 | Adapted from[7] |
| Benzylamine | tBuBrettPhos Pd G3 (1.5) | LHMDS | THF | 70 °C, 16 h | 87 | Adapted from[8] |
| Pyrrolidine | [Pd(allyl)Cl]₂ (1) / TrixiePhos (4) | NaOt-Bu | Toluene | 100 °C, 24 h | 96 | Adapted from[10] |
Note: Data is representative of typical conditions for aryl bromides and may require optimization for this compound.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.) to an oven-dried Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) in the chosen solvent.
-
Evacuate and backfill the Schlenk tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the Schlenk tube, followed by the catalyst solution.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Workflow Visualization
Caption: Key steps in a typical Buchwald-Hartwig amination procedure.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[11] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper catalysts with ligands (e.g., diamines, L-proline), enabling the reactions to proceed under much milder conditions.[11][12] This method is a valuable alternative to palladium-catalyzed systems, especially for certain substrates.[12]
Comparative Performance Data for Ullmann-type Reactions:
| Nucleophile | Catalyst System (mol%) | Base | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| Aniline (C-N) | CuI (10) / Phenanthroline (20) | K₂CO₃ | DMF | 120 °C, 24 h | 85 | Adapted from[11] |
| Phenol (C-O) | CuI (5) / L-Proline (10) | K₃PO₄ | DMSO | 90 °C, 36 h | 88 | General Conditions |
| n-Butanethiol (C-S) | CuI (10) / DMEDA (20) | K₂CO₃ | Toluene | 110 °C, 24 h | 90 | General Conditions |
| Imidazole (C-N) | CuI (5) | Cs₂CO₃ | NMP | 130 °C, 20 h | 82 | General Conditions |
Note: Data is representative of typical conditions for aryl bromides and may require optimization for this compound.
Generalized Experimental Protocol: Ullmann Condensation (C-N Coupling)
-
Charge a reaction vial with the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), this compound (1.0 equiv.), the amine or other nucleophile (1.5-2.0 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
-
Add the solvent (e.g., DMSO or Dioxane).
-
Seal the vial and stir the mixture vigorously at the indicated temperature (e.g., 90-130 °C) for 24-48 hours.
-
Upon completion, cool the reaction to ambient temperature.
-
Dilute the mixture with ethyl acetate, wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purify the crude material using column chromatography.
Workflow Visualization
Caption: Procedural flow for a modern ligand-assisted Ullmann condensation.
Emerging & Alternative Methods
Microwave-Assisted Cross-Coupling
Microwave irradiation has emerged as a powerful tool to accelerate many cross-coupling reactions, including Suzuki and Heck couplings.[13][14][15] The primary advantages are drastically reduced reaction times (from hours to minutes) and often improved yields by minimizing the formation of side products.[14]
Generalized Experimental Protocol: Microwave-Assisted Suzuki Coupling
-
In a dedicated microwave process vial, combine this compound (1.0 equiv.), boronic acid (1.5 equiv.), base (e.g., K₂CO₃, 3.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the solvent (often aqueous mixtures or polar aprotic solvents like DMF).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, perform a standard aqueous workup and purification as described for the conventional Suzuki protocol.
Photoredox Catalysis
Visible-light photoredox catalysis offers an alternative activation pathway for cross-coupling reactions.[16] By using a photocatalyst that becomes a potent oxidant or reductant upon light absorption, radical intermediates can be generated under exceptionally mild conditions, often at room temperature.[17] While less common for simple aryl bromide functionalization compared to palladium catalysis, it represents a rapidly evolving field for accessing unique reactivity.[16][18] This method is particularly useful for transformations that are challenging under thermal conditions.
Conclusion
The functionalization of this compound can be achieved through a variety of robust cross-coupling methodologies.
-
For C-C bond formation, the Suzuki-Miyaura coupling stands out for its broad substrate scope, mild conditions, and high functional group tolerance, making it a first-choice method for introducing aryl and heteroaryl moieties.
-
For C-N bond formation, the Buchwald-Hartwig amination offers unparalleled efficiency and generality for coupling a vast range of amines under palladium catalysis. The Ullmann condensation provides a valuable, often complementary, copper-catalyzed alternative.
-
For accelerating reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve efficiency for many of the standard coupling protocols.
The choice of method will ultimately depend on the specific target molecule, the nature of the coupling partner, functional group compatibility, and available laboratory resources. The protocols and comparative data presented herein serve as a foundational guide for developing an effective synthetic strategy.
References
- 1. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate [mdpi.com]
- 13. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. Photoredox-catalyzed, oxygen-directed unactivated δ-C(sp3)–H functionalization toward oxepanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Brominated Heterocycles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 7-Bromobenzo[d]oxazol-2(3H)-one and other significant brominated heterocycles in cornerstone organic reactions. The ability to functionalize heterocyclic scaffolds is paramount in medicinal chemistry and materials science. Brominated heterocycles serve as versatile synthons, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[1]
The reactivity of an aryl bromide in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is dictated by several factors. These include the nature of the palladium catalyst and its associated ligand, the choice of base and solvent, and the electronic properties inherent to the heterocyclic core.[2][3] This document collates quantitative data from various studies to offer a reactivity profile of this compound alongside other common heterocycles like bromopyridines and bromoindoles.
Disclaimer: The experimental data presented has been compiled from multiple literature sources. As reaction conditions are not standardized across these studies, direct quantitative comparisons should be made with caution. The provided yields are intended to be illustrative of the potential reactivity for each class of compound under the specified conditions.
Experimental Workflow for Reactivity Comparison
To rigorously compare the reactivity of different brominated heterocycles, a parallel experimental setup is essential. The following workflow outlines a logical approach for such a study.
Caption: Workflow for comparing heterocycle reactivity.
Data Presentation: Cross-Coupling Reactions
The following tables summarize yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for various brominated heterocycles.
Table 1: Suzuki-Miyaura Coupling Data
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds using an organoboron reagent.[2][4]
| Heterocycle | Coupling Partner | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 7-Bromo-4-amido-1H-indazole * | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH | Reflux | 95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O/Acetone | 50 | 92 |
| 5-Bromoindole (N-Boc) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 94 |
| 2,5-Dibromothiophene | 4-Tolylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 96 |
*Data for a structurally related analog used to infer reactivity.
Table 2: Buchwald-Hartwig Amination Data
The Buchwald-Hartwig amination is a premier method for forging C–N bonds, crucial for synthesizing arylamines.[5][6]
| Heterocycle | Coupling Partner | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-13α-estrone derivative * | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 150 (MW) | 91 |
| 2-Bromopyridine | Dimethylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 98 |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | 110 | 96 |
| 5-Bromoindole | Aniline | L-Pd-G₁ / ᵗBu-XPhos | K₃PO₄ | t-AmylOH/H₂O | 65 | 85 |
| Aryl Bromide | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 98 |
*Data for a complex molecule with a brominated aromatic ring, demonstrating the feasibility on complex scaffolds.
Table 3: Sonogashira Coupling Data
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[7][8]
| Heterocycle | Coupling Partner | Pd Source / Cu Source | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-2,1,3-benzothiadiazole * | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 |
| Aryl Bromide (electron-poor) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 98 |
| Aryl Bromide (electron-rich) | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 94 |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 85 |
| 1-Bromo-4-iodobenzene | TMS-acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Benzene | RT | 98 (at I-position) |
*Data for a structurally related analog used to infer reactivity.
Experimental Protocols
The following are generalized protocols for the three major cross-coupling reactions discussed. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of a brominated heterocycle with an arylboronic acid.
Materials:
-
Brominated heterocycle (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/EtOH/H₂O 4:1:1 or Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the brominated heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the tube.
-
Seal the tube with a septum, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent system (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of a brominated heterocycle with a primary or secondary amine.[9]
Materials:
-
Brominated heterocycle (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precatalyst (0.01 mmol) and the phosphine ligand (0.02 mmol).
-
Add the base (1.4 mmol) and the brominated heterocycle (1.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol outlines a general method for the coupling of a brominated heterocycle with a terminal alkyne.[10]
Materials:
-
Brominated heterocycle (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N or DiPEA, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the brominated heterocycle (1.0 mmol), palladium catalyst (0.02 mmol), and CuI (0.01 mmol).
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
Add the anhydrous solvent (5 mL) followed by the amine base (3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) for 2-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. 7-Bromobenzo[c]isoxazol-3(1H)-one|02 g/mol [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to 7-Bromobenzo[d]oxazol-2(3H)-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of compounds synthesized from 7-Bromobenzo[d]oxazol-2(3H)-one, detailing their in vitro and in vivo performance against key biological targets. This objective analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.
Derivatives of the versatile scaffold, this compound, have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating significant activity against a range of biological targets implicated in cancer and neurological disorders. This guide synthesizes findings from key studies, presenting a comparative analysis of their efficacy as c-Met kinase inhibitors, sigma-1 (σ1) receptor antagonists, and Traf2- and Nck-interacting kinase (TNIK) inhibitors.
Performance Against Key Biological Targets
The synthesized compounds have been evaluated for their inhibitory activity against several key proteins. The following tables summarize the quantitative data from in vitro assays, offering a clear comparison of their potency.
Table 1: In Vitro Activity of Benzo[d]oxazol-2(3H)-one Derivatives as c-Met Kinase Inhibitors
| Compound | c-Met Kinase IC50 (nM) | EBC-1 Cell Proliferation IC50 (nM) | Reference Compound | c-Met Kinase IC50 (nM) |
| 13 | 1 | 5 | Crizotinib | 11 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.
Table 2: In Vitro Affinity of Benzo[d]oxazol-2(3H)-one Derivatives for Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference Compound | σ1 Receptor Ki (nM) |
| Cl-substituted derivative | 0.1 | 427 | 4270 | Haloperidol | 3.2 |
Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies higher affinity.
Table 3: In Vitro Activity of Benzo[d]oxazol-2(3H)-one Derivatives as TNIK Inhibitors
| Compound | TNIK IC50 (µM) | HCT116 Cell Proliferation IC50 (µM) | Reference Compound | TNIK IC50 (µM) |
| 8g | 0.050 | Not Reported | NCB-0846 | 0.021 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.
In Vivo Efficacy
Select compounds have been advanced to in vivo studies to assess their anti-tumor activity in xenograft models. These studies provide crucial insights into the therapeutic potential of these derivatives in a biological system.
Table 4: In Vivo Anti-Tumor Activity of a c-Met Inhibitor Derivative in a Human Gastric Cancer (MKN-45) Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound 13 | 50 mg/kg, p.o., qd | 65 |
| Crizotinib | 50 mg/kg, p.o., qd | 72 |
Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
c-Met Kinase Inhibition Assay
The enzymatic activity of c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The reaction was carried out in a 384-well plate in a final volume of 15 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT, recombinant human c-Met kinase, and the test compound. The reaction was initiated by the addition of ATP and a biotinylated peptide substrate. After incubation for 1 hour at room temperature, the reaction was stopped by the addition of a solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The TR-FRET signal was measured on a compatible plate reader.
Sigma-1 (σ1) Receptor Binding Assay
Radioligand binding assays were performed using guinea pig brain membranes. Membranes were incubated with the radioligand --INVALID-LINK---pentazocine and various concentrations of the test compounds in 50 mM Tris-HCl buffer (pH 7.4) for 150 minutes at 37°C. Non-specific binding was determined in the presence of 10 µM haloperidol. The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation counting.
TNIK Kinase Inhibition Assay
The inhibitory activity against TNIK was assessed using the ADP-Glo™ Kinase Assay. The assay was performed in a 384-well plate with a reaction mixture containing TNIK enzyme, a suitable substrate, ATP, and the test compound in a kinase buffer. Following a 1-hour incubation at room temperature, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert ADP to ATP and generate a luminescent signal, which was measured using a luminometer.
Cell Proliferation Assay (MTT)
Cancer cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with human cancer cells. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compounds were administered orally once daily. Tumor volume was measured every two days using a caliper, and the body weight of the mice was monitored as an indicator of toxicity. At the end of the study, the tumors were excised and weighed.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.
Caption: The c-Met signaling pathway and the point of inhibition.
Caption: The Wnt/β-catenin signaling pathway showing the role of TNIK.
Caption: General experimental workflow for compound evaluation.
A Comparative Spectroscopic Guide to 6- and 7-Substituted Benzoxazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of 6- and 7-substituted benzoxazolone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, analgesic, and anti-inflammatory properties.[1][2] Understanding the spectroscopic nuances between these positional isomers is crucial for unambiguous structural elucidation, which is fundamental for synthesis confirmation, structure-activity relationship (SAR) studies, and the overall advancement of drug discovery and development programs.[3]
This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols for these techniques are also provided, alongside a visual workflow for the spectroscopic analysis of these compounds.
Data Presentation: A Comparative Spectroscopic Summary
The position of a substituent on the benzene ring of the benzoxazolone scaffold significantly influences the electronic environment of the molecule, leading to distinct shifts in spectroscopic signals. The following tables summarize the key spectroscopic data for representative 6- and 7-substituted benzoxazolone derivatives, facilitating a clear comparison.
¹H NMR Spectral Data Comparison
The chemical shifts (δ) of the aromatic protons in benzoxazolone derivatives are highly dependent on the substitution pattern. Protons on the fused benzene ring typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[4]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzoxazolone Derivatives
| Position | 6-Chloro-2-(2-nitrophenyl)-benzoxazole (in DMSO-d6)[5] | 7-Methyl-2-(2-nitrophenyl)-benzoxazole (in CDCl3)[5] | 6-Nitro-benzoxazole (in unspecified solvent)[6] |
| H-4 | 7.8 (d) | 7.6 (d) | 8.6 (d) |
| H-5 | 7.4 (dd) | 7.2 (t) | 8.4 (dd) |
| H-7 | 7.9 (d) | - | 7.8 (d) |
Note: Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets). The specific coupling constants (J values) can be found in the cited literature.
¹³C NMR Spectral Data Comparison
¹³C NMR spectroscopy provides detailed information about the carbon framework. The chemical shifts of the carbon atoms in the benzoxazolone core are influenced by the heteroatoms and the position and nature of the substituents.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzoxazolone Derivatives
| Position | 6-Chloro-2-(2-nitrophenyl)-benzoxazole (in DMSO-d6)[5] | 7-Methyl-2-(2-nitrophenyl)-benzoxazole (in CDCl3)[5] | 6-Nitro-benzoxazole (in unspecified solvent)[7] |
| C-2 | 161.5 | 162.9 | 153.2 |
| C-3a | 142.1 | 141.5 | 144.5 |
| C-4 | 111.9 | 124.3 | 119.7 |
| C-5 | 125.6 | 124.9 | 118.0 |
| C-6 | 130.2 | 125.3 | 145.1 |
| C-7 | 119.2 | 114.2 | 111.4 |
| C-7a | 149.0 | 149.2 | 151.1 |
IR and Mass Spectrometry Data
Infrared spectroscopy is instrumental in identifying key functional groups. For benzoxazolones, the characteristic C=O stretching of the lactam ring is a prominent feature. Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and structure.
Table 3: IR and Mass Spectrometry Data for Substituted Benzoxazolone Derivatives
| Spectroscopic Technique | 6-Chloro-benzoxazolone | 7-Nitro-benzoxadiazole Derivatives (related structures) |
| IR (C=O stretch, cm⁻¹) | ~1760-1780[8] | N/A |
| IR (NO₂ stretch, cm⁻¹) | N/A | Asymmetric: 1570-1485, Symmetric: 1370-1320[8] |
| Mass Spec (Molecular Ion, m/z) | 169[9] | Varies with derivative |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon standardized experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified benzoxazolone derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[3][4]
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H and 75, 100, or 125 MHz for ¹³C, respectively.[3]
-
Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹³C spectra, proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with spectroscopic grade KBr and pressed into a thin, transparent disk.[1] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used for both solid and liquid samples.[10]
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to record the spectra.
-
Data Acquisition : A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
UV-Visible Spectroscopy
-
Sample Preparation : Solutions of the benzoxazolone derivatives are prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration.[11]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The spectrophotometer scans a range of wavelengths (typically 200-800 nm), and the absorbance of the sample is measured at each wavelength. A reference cuvette containing only the solvent is used to zero the instrument.
-
Data Analysis : The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of substituted benzoxazolone derivatives.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of substituted benzoxazolone derivatives.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Safe Disposal of 7-Bromobenzo[d]oxazol-2(3H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Bromobenzo[d]oxazol-2(3H)-one, a halogenated organic compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. Based on data from similar compounds, this chemical should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (double nitrile or Viton gloves are recommended for halogenated solvents).[3]
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Lab Coat: A fully buttoned lab coat to protect from skin contact.[3]
Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4][5]
Waste Classification and Segregation
Proper waste segregation is a critical first step in the safe disposal of any laboratory chemical. This compound is a halogenated organic compound due to the presence of bromine.[6] Therefore, it must be segregated from non-halogenated waste streams to prevent unwanted reactions and to facilitate proper treatment and disposal, which typically involves incineration for halogenated wastes.[6]
Key Segregation Practices:
-
Dedicated Waste Container: Use a designated, clearly labeled waste container for "Halogenated Organic Waste."[6][7]
-
Avoid Mixing: Never mix halogenated compounds with other waste categories such as acids, bases, or non-halogenated organic solvents in the same container.[6][8]
The following table summarizes the key data points for the disposal of this compound:
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [6] |
| Primary Hazard | Potential for skin, eye, and respiratory irritation | [1][2] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat | [3][4] |
| Handling Area | Chemical fume hood or well-ventilated area | [1][4][5] |
| Disposal Method | Collection by a licensed hazardous waste disposal service | [9][10] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash | [9][11][12] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
1. Waste Accumulation:
-
Satellite Accumulation Area (SAA): Designate a specific location in the laboratory, at or near the point of generation, as a Satellite Accumulation Area for hazardous waste.[10][12] This area must be under the control of the laboratory personnel.
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred.[10][12] The container must be in good condition, with no leaks or cracks.[13]
-
Labeling: As soon as the first particle of waste is placed in the container, affix a "Hazardous Waste" label.[7] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").
-
Container Management: Keep the waste container closed at all times except when adding waste.[9][12] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[12]
2. Disposal of Contaminated Materials:
-
Solid Waste: Any contaminated materials such as gloves, weighing paper, or absorbent pads should be placed in the designated halogenated organic solid waste container.
-
Sharps: Contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container and not in a general solid waste container.[5]
-
Empty Containers: A container that held this compound is considered hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9][14] After triple rinsing and air drying, deface the original label and the container may then be disposed of as regular trash, though local regulations should be confirmed.[9]
3. Requesting Waste Pickup:
-
Once the waste container is full or has been in the SAA for up to one year (regulations may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][12]
-
Complete any required waste pickup request forms, ensuring that all chemical constituents and their approximate percentages are accurately listed.[7]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 7-Bromobenzo[d]oxazol-2(3H)-one
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 7-Bromobenzo[d]oxazol-2(3H)-one. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 7-bromo-1,3-benzoxazol-2(3H)-one
-
CAS Number: 871367-14-5
-
Molecular Formula: C₇H₄BrNO₂
Hazard Summary: this compound is classified with the following hazards:
The signal word for this chemical is "Warning" and it is associated with the GHS07 pictogram (exclamation mark).[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving is required. Wear a pair of nitrile gloves as a base layer, with a pair of Viton or thicker neoprene gloves as the outer layer. | Provides protection against incidental contact and potential degradation from a halogenated aromatic compound. Nitrile offers dexterity for fine manipulations.[3][4] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield must be worn over safety glasses when handling larger quantities or if there is a splash hazard. | Protects against eye irritation from dust particles or splashes.[5] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities. | Prevents skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For situations where a fume hood is not available (e.g., cleaning large spills), a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of respiratory tract irritation from inhalation of the powdered compound.[5] |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure a safe handling process from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Halogenated Organic Solid Waste: This includes all contaminated disposable materials such as gloves, bench paper, weigh boats, and empty chemical containers. These items must be collected in a designated, clearly labeled hazardous waste container for halogenated solids.[1]
-
Halogenated Organic Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsing solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated liquids. Do not mix with non-halogenated waste.[1]
-
Aqueous Waste: Any aqueous solutions that may have come into contact with the compound should be treated as hazardous and collected in a dedicated aqueous halogenated waste container.[1]
Disposal Procedure:
-
Collection: Use designated, compatible, and properly labeled waste containers. Keep containers closed except when adding waste.
-
Storage: Store all waste containers in a secondary containment tray within a ventilated area, such as a fume hood or a designated waste storage cabinet.
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal. Ensure all labeling is accurate and complete before collection.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


